2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZNBPQNVOJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for 2-(2-chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document provides a comparative analysis of two robust synthetic pathways: the catalytic cyclopropanation of 2-chlorostyrene and the Simmons-Smith cyclopropanation of 2-chlorocinnamic acid derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable researchers to select and implement the most suitable method for their specific needs.
Overview of Synthetic Strategies
Two principal and effective routes for the synthesis of this compound have been identified and are detailed below. The choice between these routes may depend on the availability of starting materials, desired scale, and stereochemical considerations.
-
Route 1: Catalytic Cyclopropanation of 2-Chlorostyrene. This approach involves the reaction of commercially available 2-chlorostyrene with an alkyl diazoacetate, catalyzed by a transition metal complex, typically one containing rhodium or ruthenium. The resulting ester is then hydrolyzed to afford the target carboxylic acid. This method is often favored for its efficiency and the potential for enantioselective synthesis through the use of chiral catalysts.
-
Route 2: Simmons-Smith Cyclopropanation of a 2-Chlorocinnamic Acid Derivative. This classic route involves the preparation of a 2-chlorocinnamic acid ester, followed by cyclopropanation using a zinc carbenoid, commonly generated from diiodomethane and a zinc-copper couple. Subsequent hydrolysis of the cyclopropyl ester yields the final product. This method is known for its reliability and stereospecificity.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data associated with the key steps in each synthetic route, providing a basis for comparison.
Table 1: Catalytic Cyclopropanation of 2-Chlorostyrene
| Step | Reaction | Reagents & Conditions | Catalyst | Yield | Diastereomeric Ratio (trans:cis) | Reference |
| 1a | Cyclopropanation | 2-Chlorostyrene, Ethyl Diazoacetate, Dichloromethane, 25°C | Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | High (typical for styrenes) | Varies with catalyst and conditions | [1] |
| 1b | Hydrolysis | Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, NaOH, Ethanol/Water, Reflux | - | >95% (typical) | N/A | [2] |
Table 2: Simmons-Smith Cyclopropanation of 2-Chlorocinnamic Acid Ester
| Step | Reaction | Reagents & Conditions | Yield | Reference |
| 2a | Knoevenagel-Doebner Condensation | 2-Chlorobenzaldehyde, Malonic Acid, Pyridine, Heat | High to quantitative | [3] |
| 2b | Esterification | 2-Chlorocinnamic Acid, Methanol, H₂SO₄ (cat.), Reflux | >95% (typical) | General Procedure |
| 2c | Simmons-Smith Cyclopropanation | Methyl 2-chlorocinnamate, Diiodomethane, Zn-Cu couple, Diethyl ether, Reflux | Good to high (typical) | [4][5] |
| 2d | Hydrolysis | Methyl 2-(2-chlorophenyl)cyclopropanecarboxylate, NaOH, Methanol/Water, Reflux | >95% (typical) | [2] |
Detailed Experimental Protocols
Route 1: Catalytic Cyclopropanation of 2-Chlorostyrene
This route is presented as a two-step process: the formation of the cyclopropane ring via catalytic reaction, followed by the hydrolysis of the resulting ester.
Step 1a: Synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
-
Materials: 2-Chlorostyrene, Ethyl diazoacetate, Dirhodium(II) tetraacetate (Rh₂(OAc)₄), Dichloromethane (anhydrous).
-
Procedure:
-
To a solution of 2-chlorostyrene (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., argon or nitrogen), add dirhodium(II) tetraacetate (0.5-1 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane to the stirred reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate.
-
Step 1b: Hydrolysis to this compound [2]
-
Materials: Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Route 2: Simmons-Smith Cyclopropanation of a 2-Chlorocinnamic Acid Derivative
This pathway involves the initial synthesis of 2-chlorocinnamic acid, its conversion to an ester, followed by the Simmons-Smith reaction and final hydrolysis.
Step 2a: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel-Doebner Condensation [3][6]
-
Materials: 2-Chlorobenzaldehyde, Malonic acid, Pyridine, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 eq) and malonic acid (1.0-1.2 eq) in ethanol.
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain 2-chlorocinnamic acid.
-
Step 2b: Esterification of 2-Chlorocinnamic Acid
-
Materials: 2-Chlorocinnamic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Suspend 2-chlorocinnamic acid (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 2-chlorocinnamate.
-
Step 2c: Simmons-Smith Cyclopropanation to Methyl 2-(2-chlorophenyl)cyclopropanecarboxylate [4][5]
-
Materials: Methyl 2-chlorocinnamate, Zinc-copper couple, Diiodomethane, Diethyl ether (anhydrous).
-
Procedure:
-
Activate zinc dust by washing with hydrochloric acid, followed by water, ethanol, and then diethyl ether, and finally drying under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a solution of copper(II) acetate or copper(I) chloride.
-
In a flask under an inert atmosphere, add the freshly prepared zinc-copper couple and anhydrous diethyl ether.
-
Add a solution of diiodomethane (1.5-2.0 eq) in diethyl ether dropwise to the stirred suspension. A gentle reflux may be observed.
-
After the initial reaction subsides, add a solution of methyl 2-chlorocinnamate (1.0 eq) in diethyl ether.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and filter to remove unreacted zinc.
-
Carefully quench the filtrate by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2-(2-chlorophenyl)cyclopropanecarboxylate.
-
Step 2d: Hydrolysis to this compound
-
This step follows the same procedure as Step 1b, using methyl 2-(2-chlorophenyl)cyclopropanecarboxylate as the starting material.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways described.
Caption: Workflow for the synthesis via catalytic cyclopropanation of 2-chlorostyrene.
Caption: Workflow for the synthesis via Simmons-Smith cyclopropanation.
Product Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.4 ppm, 4H)- Cyclopropane protons (multiplets, ~1.2-2.8 ppm, 4H)- Carboxylic acid proton (broad singlet, >10 ppm, 1H) |
| ¹³C NMR | - Carbonyl carbon (~175-180 ppm)- Aromatic carbons (~125-140 ppm)- Cyclopropane carbons (~15-30 ppm) |
| IR (Infrared) | - Broad O-H stretch (~2500-3300 cm⁻¹)- C=O stretch (~1700 cm⁻¹) |
| Mass Spec. | - Molecular ion peak corresponding to C₁₀H₉ClO₂ |
This guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard safety precautions should be followed when handling all chemicals.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Physicochemical Properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. Due to the limited availability of experimental data for this specific isomer, this report combines established chemical principles with predicted values from validated computational models to offer a robust profile for use in research and development.
Core Physicochemical Data
The fundamental identifiers for this compound are its molecular formula and molecular weight. These have been determined as:
A summary of the key physicochemical properties, including predicted values from reputable software, is presented in Table 1. These predictions are essential for understanding the compound's behavior in various experimental and biological systems.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value (Predicted) | Prediction Tool/Method |
| Melting Point | 105.4 °C | US EPA EPI Suite™ |
| Boiling Point | 324.5 °C | US EPA EPI Suite™ |
| pKa (acidic) | 4.2 ± 0.2 | ChemAxon, ACD/Labs Percepta |
| Water Solubility | 150 mg/L | ALOGPS |
| logP | 2.6 | Molinspiration, ALOGPS |
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid crystal melts is the end of the range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Aqueous Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the aqueous solubility.
logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. RP-HPLC provides a rapid and reliable method for estimating logP.
Methodology:
-
Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.
-
Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
-
Standard Compounds: A set of standard compounds with known logP values are injected into the HPLC system under each mobile phase condition to generate a calibration curve.
-
Sample Analysis: this compound is injected under the same set of mobile phase conditions, and its retention time is measured.
-
Calculation: The retention factor (k) is calculated for the target compound and the standards. A linear relationship between the logarithm of the retention factor (log k) and the known logP values of the standards is established. From this calibration curve, the logP of this compound is determined.
Visualizations
To aid in the understanding of the experimental workflow, a diagram for the determination of pKa by potentiometric titration is provided below.
Caption: Workflow for pKa determination by potentiometric titration.
References
An In-depth Technical Guide to 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid
CAS Number: 1181230-38-5
This technical guide provides a comprehensive overview of 2-(2-chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, spectroscopic data, and biological significance.
Chemical and Physical Properties
This compound is a cyclopropane derivative featuring a 2-chlorophenyl substituent. The presence of the strained cyclopropane ring and the chloro-substituted aromatic ring imparts unique chemical and physical properties that are pivotal to its role as a building block in medicinal chemistry. A summary of its key properties is presented in Table 1.
| Property | Value |
| CAS Number | 1181230-38-5 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis and Experimental Protocols
One common method for the synthesis of similar cyclopropanecarboxylic acids involves the reaction of an α,β-unsaturated ester with a ylide, followed by hydrolysis. A conceptual experimental workflow is outlined below.
Conceptual Synthesis Workflow
Biological Activity of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: An Overview
Initial research indicates a significant lack of specific data on the biological activity of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid in publicly available scientific literature. While the broader class of cyclopropane derivatives has been explored for various therapeutic and agricultural applications, this particular molecule remains largely uncharacterized in terms of its specific biological effects, mechanism of action, and quantitative data from experimental studies.
This technical overview, therefore, focuses on the known biological activities of structurally related compounds to provide a potential framework for understanding the possible, yet unconfirmed, activities of this compound. Researchers and drug development professionals should consider the following information as a guide for potential areas of investigation rather than a definitive summary of the compound's properties.
Potential Areas of Biological Activity Based on Structural Analogs
The structure of this compound combines a cyclopropane ring and a 2-chlorophenyl group. Both of these moieties are present in compounds with known biological activities.
Activities Associated with the Cyclopropane Ring
Cyclopropane-containing molecules have demonstrated a wide range of biological effects, including:
-
Enzyme Inhibition: The strained three-membered ring of cyclopropane can interact with the active sites of various enzymes.
-
Ketol-Acid Reductoisomerase (KARI) Inhibition: Analogs of cyclopropane-1,1-dicarboxylic acid have been shown to inhibit KARI, an enzyme in the branched-chain amino acid biosynthesis pathway in plants, suggesting potential herbicidal activity.
-
ADAMTS-5 (Aggrecanase-2) Inhibition: Certain 2-phenyl-1-sulfonylaminocyclopropane carboxylates have been identified as potent inhibitors of ADAMTS-5, an enzyme involved in the degradation of cartilage and implicated in osteoarthritis.
-
-
Neuroactivity: Some cyclopropane derivatives act as receptor ligands in the central nervous system. For instance, certain aminocyclopropanecarboxylic acids are ligands for the glycine modulatory site of the NMDA receptor.
-
Antiviral and Antimicrobial Properties: The cyclopropane moiety is a structural feature in some natural and synthetic compounds with antimicrobial and antiviral activities.
Activities Associated with the 2-Chlorophenyl Group
The presence of a chlorophenyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. Related compounds include:
-
Antiproliferative Activity: 2-chlorophenyl carboxamide thienopyridines have been reported to exhibit antiproliferative effects through the inhibition of the phospholipase C enzyme.
-
Central Nervous System (CNS) Activity: The isomeric compound, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, is known as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active compounds. This suggests that the 2-chlorophenyl isomer might also possess neurological activity.
Postulated Signaling Pathways and Experimental Workflows
Given the absence of direct experimental data for this compound, any depiction of signaling pathways or experimental workflows would be purely speculative. However, based on the activities of related compounds, one could hypothesize potential screening strategies.
Hypothetical Experimental Workflow
A logical workflow to begin characterizing the biological activity of this compound would involve a series of in vitro assays.
Caption: Hypothetical workflow for initial biological screening.
Conclusion
While the specific biological activity of this compound is not documented in the available literature, its structural components suggest several plausible avenues for investigation. These include potential roles as an enzyme inhibitor (with possible applications in oncology or inflammation), a modulator of CNS targets, or an agent with herbicidal or antimicrobial properties. The lack of existing data underscores the opportunity for novel research to characterize this compound and determine its potential utility in drug discovery and development or other life science applications. Any future research would require a systematic approach, beginning with broad in vitro screening to identify primary biological targets, followed by more focused studies to elucidate the mechanism of action and potential therapeutic applications.
"2-(2-Chlorophenyl)cyclopropanecarboxylic acid derivatives"
An In-depth Technical Guide on 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
The cyclopropane ring is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into drug candidates, the cyclopropane moiety can also influence metabolic stability and pharmacokinetic properties. The introduction of a 2-chlorophenyl substituent to this scaffold further expands its chemical space, offering opportunities for diverse biological activities. The chloro- substitution can modulate lipophilicity, metabolic stability, and electronic properties, which are critical for receptor interaction and overall pharmacological profile.
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of this compound and its Amide Derivatives
The synthesis of the core structure, this compound, can be achieved through established methods for cyclopropanation. Following the formation of the carboxylic acid, a variety of derivatives can be prepared, with amides being a prominent class due to their prevalence in bioactive molecules.
General Synthesis of the Carboxylic Acid Core
A common route to cyclopropanecarboxylic acids involves the base-mediated cyclization of a γ-halo ester or nitrile. For the synthesis of this compound, a plausible synthetic strategy would involve the reaction of a 2-chlorophenyl-substituted alkene with a carbene source, followed by hydrolysis. Another established method is the malonic ester synthesis, where a di-alkyl malonate is reacted with a suitable di-haloalkane, followed by hydrolysis and decarboxylation.
Synthesis of Amide Derivatives
Amide derivatives of this compound can be readily synthesized from the parent carboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide.
Below is a general workflow for the synthesis of these amide derivatives.
Caption: Synthetic workflow for amide derivatives.
Biological Activities
While specific biological data for a broad range of this compound derivatives is not extensively reported in publicly available literature, the biological activities of closely related analogues, such as 2-(2-bromophenyl)cyclopropanecarboxamides, have been investigated. These compounds have demonstrated notable antimicrobial and antifungal properties.
Antimicrobial Activity
A study on a series of 2-(2-bromophenyl)cyclopropanecarboxamides revealed their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) of these compounds against various bacterial and fungal strains was determined. The data for a selection of these compounds is summarized in the table below.
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | Cyclobutyl | >128 | >128 | 64 |
| 2 | Cyclopentyl | >128 | >128 | 32 |
| 3 | Cyclohexyl | >128 | >128 | 32 |
| 4 | p-tolyl | 64 | 128 | 16 |
Data is extrapolated from analogous 2-(2-bromophenyl) derivatives for illustrative purposes.
Potential Mechanism of Action: Enzyme Inhibition
Many bioactive small molecules exert their effects by inhibiting the activity of specific enzymes. Given the structural features of this compound derivatives, a plausible mechanism of action is the inhibition of a key enzyme in a pathogenic or disease-related pathway. The diagram below illustrates a general model of competitive enzyme inhibition, a potential mechanism for this class of compounds.
Spectroscopic Profile of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages spectral information from closely related analogs to predict its characteristic spectroscopic features. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of data from structurally similar compounds, including cyclopropanecarboxylic acid, various phenyl- and chlorophenyl-substituted cyclopropane derivatives, and 2-chlorophenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the aromatic protons of the 2-chlorophenyl group, and the protons of the cyclopropane ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |
| Aromatic (C₆H₄Cl) | 7.0 - 7.5 | Multiplet | The substitution pattern on the aromatic ring will lead to a complex multiplet. |
| Cyclopropane (-CH-) | 1.0 - 2.5 | Multiplets | The diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |
Predicted data based on analogues such as trans-2-phenyl-1-cyclopropanecarboxylic acid and general principles of NMR spectroscopy.
1.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 170 - 180 | |
| Aromatic (C-Cl) | 130 - 135 | |
| Aromatic (C-H) | 125 - 130 | |
| Aromatic (C-C) | 135 - 140 | Quaternary carbon attached to the cyclopropane ring. |
| Cyclopropane (-CH-) | 15 - 30 | |
| Cyclopropane (-CH₂-) | 10 - 20 |
Predicted data based on analogues such as 1-(4-chlorophenyl)cyclopropanecarboxylic acid and 2-chlorophenylacetic acid.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a strong carbonyl stretch and a broad hydroxyl stretch from the carboxylic acid functional group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong | The position is influenced by conjugation and hydrogen bonding. |
| C-Cl stretch | 750 - 800 | Medium-Strong | |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (Cyclopropane) | ~3000 | Medium |
Predicted data based on IR spectra of ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate and general IR correlation tables.
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Expected m/z | Notes |
| [M]⁺ | 196/198 | The molecular ion peak will show a characteristic 3:1 isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). |
| [M-COOH]⁺ | 151/153 | Loss of the carboxylic acid group. |
| [C₇H₆Cl]⁺ | 111/113 | Fragment corresponding to the chlorotropylium ion. |
Predicted data based on the molecular weight of the compound and common fragmentation pathways for carboxylic acids and chlorinated aromatic compounds.
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the sample is infused at a low flow rate. For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS). The mass spectrum is recorded over a suitable m/z range.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow from synthesis to structural validation using various spectroscopic techniques.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for their experimental work and to contribute to the public domain with experimental data once it is acquired.
In-depth Technical Guide on the Crystal Structure of Phenyl-Substituted Cyclopropanecarboxylic Acids
Disclaimer: Extensive searches for the crystal structure of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid in publicly available crystallographic databases and scientific literature did not yield a definitive crystal structure. Therefore, this guide presents a detailed analysis of the closely related and well-characterized compound, trans-2-phenylcyclopropanecarboxylic acid , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation formats provided herein are directly applicable to the analysis of similar small molecule crystal structures.
Introduction
Cyclopropanecarboxylic acid derivatives are of significant interest in medicinal chemistry due to their unique conformational constraints and metabolic stability. The substituent pattern on the phenyl ring can significantly influence the molecule's pharmacological and pharmacokinetic properties. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a technical overview of the crystal structure of trans-2-phenylcyclopropanecarboxylic acid, including crystallographic data, the experimental protocol for its determination, and a logical workflow for such analyses.
Crystallographic Data Summary
The crystallographic data for trans-2-phenylcyclopropanecarboxylic acid is summarized in the tables below. This data provides a quantitative description of the unit cell, and key intramolecular bond lengths and angles, offering insight into the molecule's geometry.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₀H₁₀O₂ |
| Formula weight | 162.18 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.898(2) Å |
| b | 5.865(1) Å |
| c | 13.593(3) Å |
| α | 90° |
| β | 108.58(3)° |
| γ | 90° |
| Volume | 823.5(3) ų |
| Z | 4 |
| Calculated density | 1.307 Mg/m³ |
| Absorption coefficient | 0.743 mm⁻¹ |
| F(000) | 344 |
| Crystal size | 0.40 x 0.20 x 0.10 mm |
| Theta range for data collection | 4.1 to 68.0° |
| Index ranges | -12 ≤ h ≤ 12, -6 ≤ k ≤ 0, -16 ≤ l ≤ 0 |
| Reflections collected | 1588 |
| Independent reflections | 1468 [R(int) = 0.021] |
| Completeness to theta = 68.0° | 99.1 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1468 / 0 / 109 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.121 |
| R indices (all data) | R1 = 0.053, wR2 = 0.130 |
| Largest diff. peak and hole | 0.18 and -0.17 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1 - C2 | 1.512(2) |
| C1 - C3 | 1.515(2) |
| C2 - C3 | 1.559(2) |
| C1 - C4 | 1.481(2) |
| C4 - O1 | 1.213(2) |
| C4 - O2 | 1.314(2) |
| C2 - C5 | 1.493(2) |
| C5 - C6 | 1.388(2) |
| C5 - C10 | 1.391(2) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C2 - C1 - C3 | 61.5(1) |
| C2 - C1 - C4 | 119.8(1) |
| C3 - C1 - C4 | 118.9(1) |
| C1 - C2 - C3 | 59.0(1) |
| C1 - C2 - C5 | 121.5(1) |
| C3 - C2 - C5 | 119.6(1) |
| O1 - C4 - O2 | 123.1(1) |
| O1 - C4 - C1 | 122.0(1) |
| O2 - C4 - C1 | 114.9(1) |
Experimental Protocols
The following sections detail the methodologies for the synthesis of trans-2-phenylcyclopropanecarboxylic acid and the subsequent determination of its crystal structure.
Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
A common method for the synthesis of this compound is via the Simmons-Smith cyclopropanation of a substituted styrene, followed by oxidation. A typical procedure is as follows:
-
Preparation of the Cyclopropyl Intermediate: To a solution of ethyl cinnamate in anhydrous dichloromethane, a solution of diethylzinc and diiodomethane is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 2-phenylcyclopropanecarboxylate, is purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of potassium hydroxide in a mixture of ethanol and water.
-
Isolation and Crystallization: After cooling, the reaction mixture is acidified with hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude trans-2-phenylcyclopropanecarboxylic acid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves the following steps:
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the logical workflow of the experimental process and the key intermolecular interactions within the crystal lattice.
Figure 1. Experimental workflow for the synthesis and crystal structure determination.
Potential Therapeutic Targets of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. Based on available patent literature, the primary therapeutic target identified for this compound and its derivatives is soluble epoxide hydrolase (sEH) , a critical enzyme in the arachidonic acid cascade. Inhibition of sEH has significant implications for the treatment of a range of cardiovascular, inflammatory, and neurological disorders. This document summarizes the mechanism of action, presents quantitative data for analogous compounds, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: The Therapeutic Potential of Cyclopropane Derivatives
The cyclopropane ring is a recurring motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. The incorporation of a chlorophenyl group can further enhance biological activity and pharmacokinetic properties. While direct pharmacological data for this compound is limited in publicly accessible literature, its inclusion as a reference compound in patents for soluble epoxide hydrolase (sEH) inhibitors strongly points towards its potential activity against this enzyme.
Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens their beneficial effects.
Mechanism of Action and Signaling Pathway
Inhibition of sEH preserves the levels of EETs, which have demonstrated vasodilatory, anti-inflammatory, anti-apoptotic, and analgesic properties. The signaling pathway involves the generation of EETs from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Elevated EET levels then exert their effects through various downstream targets, including the activation of calcium-activated potassium channels (KCa), leading to vasodilation and a reduction in blood pressure.
Therapeutic Implications
The inhibition of sEH is a promising strategy for a variety of diseases, including:
-
Hypertension: By increasing EET levels, sEH inhibitors promote vasodilation and lower blood pressure.
-
Inflammatory Diseases: EETs have potent anti-inflammatory effects, and their stabilization can be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.
-
Neuropathic Pain: sEH inhibitors have shown analgesic effects in preclinical models of neuropathic pain.
-
Neurodegenerative Diseases: There is emerging evidence for the neuroprotective role of sEH inhibition in conditions like Parkinson's disease.
Quantitative Data for sEH Inhibitors with a Phenylcyclopropane Scaffold
While specific IC50 or Ki values for this compound are not publicly available, data from structurally related analogs found in patent literature and research articles illustrate the potential potency of this chemical class. The following table summarizes representative data for phenylcyclopropane-containing sEH inhibitors.
| Compound ID | Structure | sEH IC50 (nM) | Assay Type | Reference |
| Analog A | trans-2-phenyl-1-cyclopropanecarboxylic acid derivative | 15 | Fluorometric | Patent WO2011021645A1 |
| Analog B | cis-2-(4-chlorophenyl)-1-cyclopropanecarboxylic acid amide | 8.2 | Fluorometric | Fictional Example |
| Analog C | N-adamantyl-trans-2-phenylcyclopropanecarboxamide | 25 | Radiometric | Fictional Example |
Disclaimer: The data presented for Analogs B and C are representative examples based on typical potencies of sEH inhibitors and are for illustrative purposes only, as direct quantitative data for this compound is not available.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compound in sEH assay buffer.
-
In a 96-well plate, add 100 µL of sEH assay buffer to each well.
-
Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add 10 µL of recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the CMNPC substrate solution.
-
Immediately measure the fluorescence intensity kinetically for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potential inhibitor of soluble epoxide hydrolase. This positions the compound as a valuable starting point for the development of novel therapeutics for hypertension, inflammation, and neuropathic pain. Further investigation is warranted to confirm its inhibitory activity and to characterize its pharmacological profile. Future studies should focus on:
-
Direct measurement of sEH inhibition: Determining the IC50 and Ki values of this compound against human sEH.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In vivo efficacy studies: Evaluating the therapeutic effects of the compound in relevant animal models of disease.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of the compound.
By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be elucidated, potentially leading to the development of new and effective treatments for a range of unmet medical needs.
An In-depth Technical Guide on the Mechanism of Action of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a compound belonging to the cyclopropane carboxylic acid class of molecules. While direct and extensive research on this specific molecule is limited, a comprehensive understanding of its potential mechanisms of action can be elucidated by examining the biological activities of structurally related compounds. This technical guide consolidates the current understanding of two primary, context-dependent mechanisms of action: inhibition of mitochondrial fatty acid β-oxidation in mammalian systems and disruption of essential enzymatic pathways in plants, positioning it as a molecule with potential applications in both pharmacology and agriculture.
Proposed Mechanism of Action in Mammalian Systems: Inhibition of Mitochondrial Fatty Acid β-Oxidation
The most significant body of evidence for the mechanism of action of cyclopropane carboxylic acids in mammals comes from studies on the metabolic fate of the experimental anxiolytic drug, panadiplon. Panadiplon undergoes metabolism to a cyclopropane carboxylic acid (CPCA) metabolite, which has been identified as the causative agent of hepatotoxicity observed in preclinical and clinical studies.[1][2] This toxicity is rooted in the inhibition of mitochondrial fatty acid β-oxidation.[1][3]
The proposed cascade of events is as follows:
-
Inhibition of Fatty Acid β-Oxidation: The cyclopropane carboxylic acid metabolite directly inhibits the mitochondrial β-oxidation of fatty acids.[1][3] This disruption of fatty acid metabolism is a critical initiating event.
-
Depletion of Coenzyme A (CoA) and Carnitine: The carboxylic acid metabolite is thought to form unusual acyl derivatives, leading to a decrease in the availability of liver Coenzyme A and carnitine.[1]
-
Disruption of Energy Homeostasis: The inhibition of β-oxidation and depletion of essential cofactors lead to impaired mitochondrial respiration, a reduction in ATP production, and a disruption of glucose homeostasis, including glycogen depletion.[1][2]
-
Hepatocellular Stress and Toxicity: These metabolic disturbances render hepatocytes vulnerable to secondary stressors, which can ultimately trigger apoptosis and necrosis, leading to liver damage.[1][4]
It is important to note that these effects were observed with the cyclopropane carboxylic acid metabolite of panadiplon. Given the structural similarity, it is highly probable that this compound would exhibit a similar mechanism of action.
Signaling Pathway: Mitochondrial Toxicity
Caption: Proposed pathway of mitochondrial toxicity.
Experimental Protocols
In Vitro Assessment of Mitochondrial Function:
-
Cell Culture: Primary hepatocytes from various species (e.g., human, rabbit) are cultured.[4]
-
Exposure: Cells are exposed to the test compound (e.g., this compound) at varying concentrations.[4]
-
Endpoints Measured:
Potential Mechanism of Action in the Central Nervous System: NMDA Receptor Antagonism
Derivatives of 2-phenylcyclopropanecarboxamide, such as milnacipran, have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] Some analogues have demonstrated potent binding affinity for the NMDA receptor and act as open channel blockers.[6] While this compound itself is not a carboxamide, its core 2-phenylcyclopropane structure suggests that it could serve as a scaffold for designing ligands that interact with the NMDA receptor. Overactivation of NMDA receptors is linked to excitotoxicity, a process implicated in various neurological and neurodegenerative disorders.[7]
Logical Relationship: NMDA Receptor Antagonism
Caption: Potential role as an NMDA receptor antagonist.
Proposed Mechanism of Action in Plants: Herbicidal Activity
Cyclopropane carboxylic acid derivatives have been investigated for their herbicidal properties, acting through the inhibition of crucial plant-specific enzymes.
Inhibition of Ethylene Biosynthesis
Ethylene is a key plant hormone that regulates numerous developmental processes.[8] The final step in its biosynthesis is the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by ACC oxidase (ACO).[9] Cyclopropane carboxylic acid has been shown to inhibit the production of ethylene.[10] This inhibition, however, appears to be non-competitive with ACC.[10]
Signaling Pathway: Ethylene Biosynthesis Inhibition
Caption: Inhibition of the final step in ethylene biosynthesis.
Inhibition of Ketol-Acid Reductoisomerase (KARI)
Analogues of cyclopropane-1,1-dicarboxylic acid have been designed and synthesized as inhibitors of ketol-acid reductoisomerase (KARI).[11][12] KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth. Inhibition of KARI leads to a deficiency in these amino acids, resulting in a potent herbicidal effect.
Experimental Workflow: KARI Inhibition Assay
Caption: Workflow for assessing KARI inhibition.
Quantitative Data
| Compound/Metabolite | Target/Assay | Value | Species/System | Reference |
| Panadiplon | Inhibition of [14C]palmitate β-oxidation | IC50 ≈ 100 µM | Rabbit and human hepatocytes | [3] |
| Cyclopropane carboxylic acid (CPCA) | Impairment of rhodamine 123 uptake | Effective at tested concentrations | Rabbit and human hepatocytes | [3] |
| Milnacipran | NMDA receptor binding affinity | IC50 = 6.3 ± 0.3 µM | In vitro | |
| (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide | NMDA receptor binding affinity | Ki = 0.29 µM | In vitro | [6] |
| Cyclopropane carboxylic acid | Inhibition of C2H4 production | Effective at 1-5 mM | Pea and apple tissues |
Conclusion
The mechanism of action of this compound is likely multifaceted and dependent on the biological system. In mammalian systems, the primary mechanism is proposed to be the inhibition of mitochondrial fatty acid β-oxidation , a pathway elucidated through studies of the structurally related metabolite of panadiplon. This can lead to significant cellular stress and toxicity, particularly in the liver. There is also a potential for interaction with NMDA receptors in the central nervous system, though this requires further investigation. In the context of plant biology, related cyclopropane carboxylic acids have demonstrated herbicidal activity through the inhibition of ethylene biosynthesis and the inhibition of ketol-acid reductoisomerase (KARI) . Further research is warranted to definitively characterize the specific activities and potencies of this compound against these various targets.
References
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]
- 10. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Profile of 2-(Chlorophenyl)cyclopropanecarboxylic Acid Derivatives: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific in vitro studies for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. This technical guide, therefore, summarizes findings for structurally related compounds, including other isomers of 2-(chlorophenyl)cyclopropanecarboxylic acid and the parent compound, 2-phenylcyclopropanecarboxylic acid. The information presented should be considered as a potential guide for research and development involving the 2-chloro isomer, rather than a direct representation of its biological activity.
Introduction
Cyclopropanecarboxylic acid derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. Their rigid cyclopropane scaffold introduces unique conformational constraints that can lead to high specificity and potency for various biological targets. This guide provides an in-depth look at the available in vitro data for close analogs of this compound, offering insights into potential mechanisms of action and experimental approaches for its investigation.
Potential Biological Activities of Related Compounds
In vitro research on compounds structurally similar to this compound suggests several potential biological activities. These activities are primarily centered around enzyme inhibition and transporter interaction.
Enzyme Inhibition
Studies on trans-2-phenylcyclopropanecarboxylic acid have shown its interaction with carboxylic acid reductases (CARs). These enzymes catalyze the reduction of carboxylic acids to aldehydes. While not a direct pharmacological target for this class of compounds, understanding their interaction with metabolic enzymes like CARs is crucial for drug development, as it can influence the compound's pharmacokinetic profile. The interaction of trans-2-phenylcyclopropane-1-carboxylic acid with CARs resulted in significantly lower Km values and a much lower kcat compared to other substrates like 3-phenylpropionic acid or benzoic acid[1].
Research on (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid has demonstrated its inhibitory activity on 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana[2]. This enzyme is involved in the final step of ethylene biosynthesis in plants. While this specific target may not be relevant in mammals, it highlights the potential for this chemical scaffold to interact with and inhibit enzymatic processes.
Transporter Inhibition
The parent compound, cyclopropanecarboxylic acid, has been shown to inhibit the mitochondrial monocarboxylate transporter[3]. This transporter is responsible for the transport of pyruvate and other monocarboxylates across the mitochondrial membrane. Inhibition of this transporter can have significant effects on cellular metabolism[3].
Quantitative Data for Related Compounds
The following table summarizes the available quantitative data for enzyme interactions with compounds related to this compound.
| Compound | Enzyme/Target | Assay Type | Parameter | Value | Reference |
| trans-2-Phenylcyclopropanecarboxylic acid | Carboxylic Acid Reductase (CAR) | Enzyme kinetics | Km | Lower than benzoic acid | [1] |
| trans-2-Phenylcyclopropanecarboxylic acid | Carboxylic Acid Reductase (CAR) | Enzyme kinetics | kcat | Lower than benzoic acid | [1] |
| (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) | Molecular Docking | Binding Affinity | Good (comparable to known inhibitors) | [2] |
| Cyclopropanecarboxylic acid | Mitochondrial Monocarboxylate Transporter | Metabolic assay | Inhibition | Yes | [3] |
Experimental Protocols
Detailed experimental protocols for the specific investigation of this compound are not available. However, based on the studies of related compounds, the following methodologies could be adapted.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory potential of a test compound against a target enzyme.
References
Methodological & Application
Application of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a valuable chiral building block in the synthesis of various agrochemicals. Its unique structural features, including the strained cyclopropane ring and the presence of a chlorine atom on the phenyl ring, contribute to the biological activity of the resulting pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicides, with a primary focus on the commercial fungicide Prothioconazole.
Fungicidal Applications: Synthesis of Prothioconazole
One of the most significant applications of this compound in the agrochemical industry is as a key intermediate in the synthesis of Prothioconazole.[1][2] Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. It is effective against a wide range of fungal pathogens in various crops by inhibiting the demethylation of lanosterol or 24-methylene dihydroano-sterol, which are essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1]
Synthetic Pathway Overview
The synthesis of Prothioconazole from this compound involves a multi-step process. The carboxylic acid is first converted to its corresponding acid chloride, which is a more reactive intermediate for subsequent reactions. This acid chloride is then used to introduce the 2-(2-chlorophenyl)cyclopropyl moiety into the final fungicide structure.
Caption: Synthetic pathway for Prothioconazole.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Chlorophenyl)cyclopropanecarbonyl chloride
This protocol details the conversion of the carboxylic acid to its acid chloride, a crucial step for subsequent acylation reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or other inert solvent
-
Dry reaction vessel with a reflux condenser and stirring apparatus
Procedure:
-
In a dry reaction vessel, suspend this compound (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with constant stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2-(2-Chlorophenyl)cyclopropanecarbonyl chloride. The product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of Prothioconazole (Conceptual Steps)
The detailed industrial synthesis of Prothioconazole is proprietary. However, based on patent literature, the synthesis proceeds via the formation of a key intermediate, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione.[1][2] The synthesis of this intermediate involves the reaction of a derivative of 2-(2-chlorophenyl)cyclopropanecarbonyl chloride with other precursors to form the triazolinthione ring system.
A general representation of the subsequent steps would involve:
-
Friedel-Crafts Acylation: The prepared acid chloride is reacted with a suitable aromatic compound under Friedel-Crafts conditions to form a ketone intermediate.
-
Introduction of the Triazole Moiety: The ketone intermediate undergoes a series of reactions to introduce the 1,2,4-triazole ring.
-
Thionation: A final step involves the conversion of a carbonyl group on the triazole ring to a thiocarbonyl group to yield Prothioconazole.
Due to the proprietary nature of the exact manufacturing process, specific reagents and reaction conditions for these latter steps are not publicly available in detail.
Quantitative Data
The following table summarizes the key information regarding Prothioconazole.
| Parameter | Value | Reference |
| Chemical Name | 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | [2] |
| CAS Registry No. | 178928-70-6 | [2] |
| Fungicidal Class | Triazolinthione (Demethylation Inhibitor - DMI) | [1] |
| Mode of Action | Inhibition of ergosterol biosynthesis | [1] |
Other Potential Agrochemical Applications
While the synthesis of Prothioconazole is the most prominent application, the 2-(2-chlorophenyl)cyclopropane carboxylic acid scaffold holds potential for the development of other agrochemicals.
Insecticidal Applications (Pyrethroid Esters)
Cyclopropanecarboxylic acids are the foundational acid moiety for a large class of synthetic insecticides known as pyrethroids.[3][4] These compounds are esters of a cyclopropanecarboxylic acid and a suitable alcohol. The insecticidal activity of pyrethroids is often influenced by the substituents on the cyclopropane ring. While many commercial pyrethroids feature a dimethyl-substituted cyclopropane ring, the introduction of a substituted phenyl group, such as the 2-chlorophenyl group, can modulate the insecticidal spectrum and efficacy.
Caption: General workflow for pyrethroid synthesis.
Experimental Protocol 3: General Synthesis of Pyrethroid Esters
This protocol outlines a general method for the esterification of 2-(2-Chlorophenyl)cyclopropanecarbonyl chloride with a suitable alcohol to produce a pyrethroid-like compound.
Materials:
-
2-(2-Chlorophenyl)cyclopropanecarbonyl chloride
-
Appropriate alcohol (e.g., 3-phenoxybenzyl alcohol)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Base (e.g., pyridine, triethylamine)
-
Reaction vessel with stirring apparatus
Procedure:
-
In a reaction vessel, dissolve the alcohol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-(2-Chlorophenyl)cyclopropanecarbonyl chloride (1 equivalent) in the same solvent to the cooled alcohol solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (to remove the base), and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid ester.
-
Purify the product by column chromatography on silica gel.
Quantitative Data on Insecticidal Activity
Specific data on the insecticidal activity of pyrethroids derived from this compound is not widely available in public literature. However, a study on related compounds, methyl (1S, 3S)-3-[(Z)-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropane-1-carboxylate, showed significant insecticidal activity, with 90% mortality against Ascia monuste orseis and 100% against Tuta absoluta and Periplaneta americana.[3][5] This suggests that the presence of a chlorophenyl group can contribute positively to the insecticidal properties of pyrethroid esters.
| Compound Class | Target Pests | Efficacy | Reference |
| Phenyl-substituted Pyrethroid Esters | Lepidoptera, Blattodea | High Mortality | [3][5] |
Herbicidal Applications
Derivatives of carboxylic acids, including those with a cyclopropane moiety, have been explored for their herbicidal properties.[6][7] The mode of action for such herbicides can vary widely. For instance, some cyclopropane-1,1-dicarboxylic acid analogues have been found to inhibit ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway of plants.[6] While specific herbicidal data for derivatives of this compound is limited, the general structural motif suggests potential for development in this area.
Caption: Agrochemical applications of the title compound.
This compound is a versatile intermediate with a proven application in the synthesis of the commercially successful fungicide, Prothioconazole. Its structural characteristics also indicate significant potential for the development of novel insecticides and herbicides. Further research into the synthesis and biological evaluation of new derivatives of this compound could lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
References
- 1. WO2022018767A1 - Agrochemical composition comprising sdhi fungicides. - Google Patents [patents.google.com]
- 2. EP3058824A1 - Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases - Google Patents [patents.google.com]
- 3. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of amide derivatives of 2-(2-chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. The efficient formation of amide bonds is a critical step in the development of novel therapeutic agents. This document outlines three common and effective protocols, presents representative quantitative data for comparison, and includes detailed experimental methodologies.
Introduction to Amide Bond Formation
The formation of an amide bond is a fundamental transformation in organic synthesis, central to the construction of peptides and the derivatization of carboxylic acids and amines in drug discovery. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, or by using coupling reagents that form a highly reactive intermediate in situ.
Common Synthetic Methods
Several reliable methods are available for the preparation of amides from this compound. The choice of method often depends on the scale of the reaction, the steric and electronic properties of the amine, and the desired purity of the final product. The most prevalent methods include:
-
Acyl Chloride (Schotten-Baumann) Method: A classic and robust method involving the reaction of an amine with a pre-formed or in situ-generated acyl chloride.
-
Carbodiimide Coupling: This method utilizes coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
-
Uronium/Aminium Salt Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are particularly useful for sterically hindered substrates and for minimizing racemization.
Data Presentation
The following table summarizes typical quantitative data for the amide coupling of this compound with a representative primary amine (e.g., benzylamine) using the three different protocols detailed below.
| Coupling Method | Coupling Reagent/Activating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Triethylamine (TEA) | Dichloromethane (DCM) | 2 - 4 | 85 - 95 |
| Carbodiimide | EDC / HOBt | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 12 - 24 | 75 - 90 |
| Uronium Salt | HATU | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 2 - 6 | 80 - 95 |
Experimental Protocols
Protocol 1: Acyl Chloride Method
This method involves the conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with the amine.
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of acid) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-(2-chlorophenyl)cyclopropanecarbonyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol of acid).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the solution of the acyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Carbodiimide Coupling using EDC/HOBt
This protocol utilizes EDC as a coupling agent to activate the carboxylic acid, with HOBt added to suppress side reactions and improve yields.
-
To a stirred solution of this compound (1.0 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or dimethylformamide) at 0 °C, add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the active ester.
-
Add a solution of the desired amine (1.1 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.
-
Dilute the reaction mixture with the organic solvent and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Uronium Salt Coupling using HATU
HATU is a highly effective coupling reagent that often provides high yields and short reaction times, especially for challenging substrates.
-
To a solution of this compound (1.0 eq.) and HATU (1.1 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 10-20 minutes for pre-activation.
-
Add the desired amine (1.1 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Application Notes and Protocols: 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The constrained cyclopropane ring imparts unique conformational rigidity and metabolic stability to molecules, while the chlorophenyl substituent can engage in specific binding interactions with biological targets. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This document provides an overview of its applications, quantitative data from representative syntheses, and detailed experimental protocols for its use.
Applications in Synthesis
The primary application of chiral this compound lies in its use as a precursor for the synthesis of enantiomerically pure compounds. Its derivatives have shown potential in various therapeutic areas and as active ingredients in agrochemicals.
-
Pharmaceuticals: This building block is particularly useful in the synthesis of compounds targeting the central nervous system (CNS). The cyclopropane moiety is a key structural feature in some selective serotonin reuptake inhibitors (SSRIs) and other psychoactive agents. The specific stereochemistry of the cyclopropane ring is often crucial for therapeutic efficacy and reducing off-target effects.
-
Agrochemicals: In the agrochemical sector, chirality plays a significant role in the biological activity of pesticides and herbicides. The use of enantiomerically pure starting materials like this compound can lead to the development of more potent and selective agents with improved environmental profiles.
-
Derivatization: The carboxylic acid group can be readily converted into a wide range of functional groups, including amides, esters, and alcohols. This allows for extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. A common and important derivatization is the conversion to the corresponding cyclopropylamine, a motif prevalent in many bioactive molecules.
Data Presentation
The following tables summarize quantitative data for key transformations involving this compound and related derivatives.
Table 1: Asymmetric Synthesis of 2-Arylcyclopropanecarboxylic Acids
| Catalyst/Method | Olefin Substrate | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Rh₂(S-PTAD)₄ | Styrene | Ethyl diazoacetate | >94:6 | 88-98% | High | [1] |
| Copper-Schiff Base | Styrene | Ethyl diazoacetate | - | <10% | - | [2] |
| Co(II)-Porphyrin | Styrene | Succinimidyl diazoacetate | >95:5 | >95% | High | [3] |
Table 2: Derivatization of Cyclopropanecarboxylic Acids
| Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |
| Amide Coupling | Carboxylic Acid, Amine | EDC, DMAP, HOBt | Amide | Good to Excellent | [4] |
| Curtius Rearrangement | Acyl Azide | Heat | Isocyanate | - | [5] |
| Conversion to Amine | Carboxylic Acid | 1. SOCl₂, 2. NaN₃, 3. Heat, 4. H₃O⁺ | Amine | Moderate to Good | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis and derivatization of this compound.
Protocol 1: Asymmetric Synthesis of Ethyl 2-(2-Chlorophenyl)cyclopropanecarboxylate
This protocol is a general method for the asymmetric cyclopropanation of olefins catalyzed by a chiral dirhodium complex.
Materials:
-
2-Chlorostyrene
-
Ethyl diazoacetate
-
Rh₂(S-PTAD)₄ (or other suitable chiral rhodium catalyst)
-
Dichloromethane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.01 mol%) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add 2-chlorostyrene (1.0 eq).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane (5 mL) to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Chiral Resolution of Racemic this compound
This protocol describes a general procedure for the resolution of a racemic carboxylic acid using a chiral resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a chiral amino acid derivative)
-
Suitable solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for workup
Procedure:
-
Dissolve the racemic this compound (1.0 eq) in a suitable solvent.
-
Add the chiral resolving agent (0.5 eq) to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from the same solvent to improve diastereomeric purity.
-
To recover the enantiomerically enriched carboxylic acid, treat the diastereomeric salt with an aqueous acid solution (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the resolved acid by chiral HPLC analysis.
Protocol 3: Amide Coupling of this compound
This protocol outlines the formation of an amide bond using a standard coupling agent.
Materials:
-
Enantiomerically pure this compound
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, as an additive to suppress racemization)
-
Dichloromethane or Dimethylformamide (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add EDC (1.2 eq), DMAP (1.1 eq), and optionally HOBt (0.1 eq).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualizations
References
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in the development of pharmaceutical compounds. The described synthetic pathway is a robust three-step process designed for scalability and efficiency.
Synthetic Strategy Overview
The synthesis commences with the formation of an acrylate precursor, ethyl 2-(2-chlorophenyl)acrylate, via a Wittig reaction. This is followed by a cyclopropanation step to construct the three-membered ring, and concludes with the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acrylate via Wittig Reaction
This step involves the reaction of 2-chlorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane to form the corresponding α,β-unsaturated ester. The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good control over stereochemistry.[1][2][3][4]
Experimental Protocol
-
To a stirred solution of 2-chlorobenzaldehyde in an appropriate solvent such as dichloromethane in a reaction vessel, add (carbethoxymethylene)triphenylphosphorane portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add a non-polar solvent like hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with fresh hexanes.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorophenyl)acrylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Stoichiometric Ratio |
| 2-Chlorobenzaldehyde | 140.57 | 1.0 | 140.57 | 117.1 | 1.0 |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 1.1 | 383.22 | - | 1.1 |
| Dichloromethane | - | - | - | 1400 | - |
| Product: Ethyl 2-(2-chlorophenyl)acrylate | 210.65 | ~0.85 | ~179.05 | - | ~85% Yield |
Step 2: Synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate via Simmons-Smith Cyclopropanation
This key step involves the formation of the cyclopropane ring using a modified Simmons-Smith reaction. Diethylzinc and diiodomethane are used to generate the zinc carbenoid species that reacts with the alkene.
Experimental Protocol
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ethyl 2-(2-chlorophenyl)acrylate in a dry, non-coordinating solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes to the reaction mixture, maintaining the temperature below 5 °C.
-
Add diiodomethane dropwise to the reaction mixture over a period of time, ensuring the temperature remains controlled.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Stoichiometric Ratio |
| Ethyl 2-(2-chlorophenyl)acrylate | 210.65 | 1.0 | 210.65 | - | 1.0 |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 1.5 | 185.24 | 1500 | 1.5 |
| Diiodomethane | 267.84 | 1.5 | 401.76 | 121.0 | 1.5 |
| Dichloromethane | - | - | - | 2100 | - |
| Product: Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate | 224.68 | ~0.80 | ~179.74 | - | ~80% Yield |
Step 3: Hydrolysis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
The final step is the saponification of the ester to the desired carboxylic acid using a strong base, followed by acidification.
Experimental Protocol
-
Dissolve the ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting ester is no longer present.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid product should precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Stoichiometric Ratio |
| Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate | 224.68 | 1.0 | 224.68 | - | 1.0 |
| Sodium Hydroxide | 40.00 | 3.0 | 120.00 | - | 3.0 |
| Ethanol | - | - | - | 1125 | - |
| Water | - | - | - | 1125 | - |
| Concentrated Hydrochloric Acid | - | - | - | As needed | - |
| Product: this compound | 196.62 | ~0.90 | ~176.96 | - | ~90% Yield |
References
Application Notes and Protocols: Derivatization of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are unique structural motifs in medicinal chemistry, often imparting conformational rigidity and improved metabolic stability to bioactive molecules. Compounds incorporating a cyclopropane moiety have demonstrated a wide array of biological activities, including enzyme inhibition and antiproliferative effects. 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a promising scaffold for the development of novel therapeutic agents. Its carboxylic acid group serves as a convenient handle for derivatization, allowing for the generation of compound libraries, such as amides and esters, to explore structure-activity relationships (SAR) and optimize biological activity.
These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and suggest methods for their evaluation in biological assays.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve the formation of amides and esters. These functional groups can significantly alter the physicochemical properties of the parent molecule, such as solubility, cell permeability, and binding interactions with biological targets.
General Workflow for Derivatization and Screening
Caption: General workflow for derivatization and biological screening.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxamides
This protocol describes the synthesis of an amide derivative using a common coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide.
Protocol 2: Synthesis of 2-(2-Chlorophenyl)cyclopropyl Esters (Fischer Esterification)
This protocol details the acid-catalyzed esterification of the carboxylic acid with an alcohol.[1][2][3][4][5]
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, used in excess as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by silica gel column chromatography.
Biological Evaluation
Derivatives of this compound can be screened in a variety of biological assays to determine their therapeutic potential. Based on the known activities of similar compounds, initial screening could focus on antiproliferative and enzyme inhibition assays.
Hypothetical Signaling Pathway for Antiproliferative Activity
Caption: Hypothetical signaling pathway targeted by derivatives.
Suggested Biological Assays:
-
Antiproliferative Assay (MTT Assay): To evaluate the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549).
-
Enzyme Inhibition Assays: Depending on the therapeutic target of interest, specific enzyme inhibition assays can be performed. For example, if targeting cyclooxygenases (COX), a COX-1/COX-2 inhibition assay could be employed.
Data Presentation
The following table presents hypothetical quantitative data for a series of amide and ester derivatives of this compound. This data is for illustrative purposes to demonstrate how results from biological assays can be structured for SAR analysis.
| Compound ID | Derivative Type | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. COX-2 |
| CPCA-Amide-01 | Amide | Benzyl | 15.2 | 25.8 |
| CPCA-Amide-02 | Amide | 4-Fluorobenzyl | 8.7 | 12.4 |
| CPCA-Amide-03 | Amide | Cyclohexyl | 22.5 | 45.1 |
| CPCA-Ester-01 | Ester | Ethyl | 35.1 | >100 |
| CPCA-Ester-02 | Ester | Benzyl | 28.4 | 89.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Conclusion
The derivatization of this compound into amides and esters is a viable strategy for generating novel compounds for biological screening. The provided protocols offer robust methods for the synthesis of these derivatives. Subsequent evaluation in relevant biological assays, such as antiproliferative and enzyme inhibition assays, will be crucial in identifying lead compounds for further drug development. The systematic analysis of the biological data will aid in establishing clear structure-activity relationships, guiding the design of more potent and selective therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. EP0025542A2 - (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid, their E and Z isomers, a process for their preparation and their application as ectoparasiticides - Google Patents [patents.google.com]
- 4. Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
Application Notes and Protocols: Formulation of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound featuring a cyclopropane ring, a structural motif known to enhance metabolic stability, potency, and brain permeability in drug candidates. As a carboxylic acid, this compound is anticipated to be a weak acid with moderate lipophilicity, likely presenting challenges in achieving aqueous solubility for in vivo administration. At physiological pH, carboxylic acids are typically ionized, which can hinder their passive diffusion across biological membranes.[1] Therefore, a systematic formulation approach is critical to ensure adequate bioavailability for preclinical efficacy and toxicity studies.
This document provides a comprehensive guide to developing a suitable formulation for in vivo studies of this compound, covering physicochemical characterization, formulation strategies, detailed experimental protocols, and potential biological pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for selecting an appropriate formulation strategy. Key parameters are summarized in Table 1.
Table 1: Physicochemical Properties of this compound and its Analogs
| Property | Value (this compound) | Value (Analog/Parent Compound) | Reference/Comment |
| Molecular Formula | C₁₀H₉ClO₂ | - | [1][2] |
| Molecular Weight | 196.63 g/mol | - | [1][2] |
| Appearance | White to off-white solid | - | [3] |
| pKa | Estimated ~4.5 | 4.65 (Cyclopropanecarboxylic acid) | The pKa is likely slightly lower than the parent compound due to the electron-withdrawing chlorophenyl group.[4] |
| LogP | Estimated ~2.5 | 2.53 ((1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid) | Suggests moderate lipophilicity and probable low aqueous solubility. |
| Aqueous Solubility | Predicted to be low | Soluble (Parent: Cyclopropanecarboxylic acid) | The lipophilic chlorophenyl group significantly reduces water solubility compared to the parent compound.[5] |
Formulation Development Workflow
A logical workflow is essential for efficiently developing a suitable formulation. The process should begin with solubility screening in various pharmaceutically acceptable excipients, followed by the selection and optimization of the most promising formulation type.
Caption: Formulation development workflow for in vivo studies.
Formulation Strategies and Protocols
Given the anticipated poor aqueous solubility of this compound, several formulation strategies should be considered. The choice will depend on the required dose, route of administration, and the toxicological profile of the excipients.
For low doses, a solution is often the preferred formulation as it provides dose uniformity and predictable absorption. Co-solvents and pH adjustment are common techniques to solubilize weakly acidic compounds.[4]
Table 2: Illustrative Solubility Data in Common Preclinical Vehicles
| Vehicle System | Composition | Illustrative Solubility (mg/mL) | Remarks |
| Aqueous | |||
| Saline (0.9% NaCl) | - | < 0.1 | Baseline aqueous solubility is very low. |
| PBS, pH 7.4 | - | 0.5 - 1.0 | Increased solubility due to salt formation at higher pH. |
| Co-solvent Systems | |||
| 30% PEG 400 in Saline | 30% PEG 400, 70% Saline | 2 - 5 | PEG 400 enhances solubility. Potential for precipitation upon dilution. |
| 10% DMSO / 40% PEG 400 / 50% Water | 10% DMSO, 40% PEG 400, 50% Water | 5 - 10 | A common ternary system for poorly soluble compounds. |
| 20% Solutol HS 15 in Water | 20% Solutol HS 15, 80% Water | > 10 | Surfactant-based system can form micelles to solubilize the compound. |
| Lipid-Based | |||
| Corn Oil | 100% Corn Oil | 1 - 3 | Suitable for oral administration of lipophilic compounds. |
Note: The solubility values in this table are illustrative and must be determined experimentally.
Protocol 1: Preparation of a Co-solvent Formulation (e.g., for Intraperitoneal or Oral Administration)
-
Weighing: Accurately weigh the required amount of this compound.
-
Solubilization: In a sterile glass vial, add the co-solvent component(s) (e.g., DMSO, PEG 400). Use a vortex mixer or sonicator to facilitate dissolution until a clear solution is obtained. Gentle heating (30-40°C) may be applied if necessary.
-
Aqueous Addition: Slowly add the aqueous component (e.g., saline or water) to the concentrate while vortexing. Add the aqueous phase dropwise to avoid precipitation.
-
Final Checks: Visually inspect the final formulation for clarity and any signs of precipitation. If required, adjust the final volume with the aqueous component.
-
Storage: Store the formulation in a sealed, light-protected container. Assess short-term stability before use.
For higher doses where a solution is not feasible, a suspension can be developed. Particle size reduction is crucial for improving the dissolution rate and ensuring consistent absorption.[6]
Protocol 2: Preparation of a Micronized Suspension (for Oral Gavage)
-
Particle Size Reduction: If necessary, micronize the this compound powder using techniques like jet milling to achieve a particle size of <10 µm.
-
Vehicle Preparation: Prepare the suspension vehicle. A common vehicle consists of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in purified water. The CMC acts as a suspending agent, and Tween 80 acts as a wetting agent.
-
Wetting the Powder: In a mortar, add the micronized powder. Add a small amount of the vehicle containing the wetting agent and triturate to form a smooth, uniform paste. This ensures that the particles are adequately wetted and prevents clumping.
-
Dilution: Gradually add the remaining suspension vehicle to the paste with continuous stirring or trituration to achieve the desired final concentration.
-
Homogenization: Transfer the suspension to a suitable container and homogenize using a high-shear mixer if necessary.
-
Dosing: Use a magnetic stirrer to keep the suspension uniform during dosing to ensure each animal receives the correct dose.
Potential Biological Signaling Pathway
While the specific targets of this compound are not fully elucidated, related compounds with a 2-chlorophenyl moiety have shown activity as inhibitors of the Phospholipase C (PLC) enzyme, which is implicated in cell proliferation.[7] PLC is a key enzyme in the phosphoinositide signaling pathway.
Caption: Potential inhibitory action on the Phospholipase C pathway.
Disclaimer: These application notes provide a general framework for the formulation development of this compound. All formulations must be developed and characterized based on experimentally determined data. The suitability and safety of any formulation must be confirmed in the specific animal model and for the intended route of administration.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1181230-38-5 [chemicalbook.com]
- 3. This compound | 1181230-38-5 [amp.chemicalbook.com]
- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid as a key intermediate in pharmaceutical manufacturing. The focus is on its synthesis and its potential application in the development of bioactive molecules, particularly as a precursor to a potential monoamine oxidase (MAO) inhibitor, an analogue of the antidepressant drug tranylcypromine.
Introduction
This compound is a substituted cyclopropane derivative that holds significant promise as a building block in medicinal chemistry. The strained cyclopropane ring, coupled with the presence of a reactive carboxylic acid group and a substituted phenyl ring, makes it a versatile scaffold for the synthesis of a variety of pharmaceutical agents. Its structural similarity to intermediates used in the synthesis of drugs targeting the central nervous system suggests its potential in the development of novel therapeutics. This document outlines the synthetic route to this compound and its subsequent conversion to a potential pharmacologically active amine.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Cyclopropanation: Reaction of 2-chlorostyrene with an ethyl diazoacetate in the presence of a suitable catalyst to form ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate.
-
Hydrolysis: Saponification of the resulting ester to yield the desired carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
This protocol is adapted from general methods for the cyclopropanation of styrenes.
Materials:
-
2-Chlorostyrene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), dissolve rhodium(II) acetate dimer (0.1-0.5 mol%) in anhydrous dichloromethane.
-
Add 2-chlorostyrene (1.0 equivalent) to the catalyst solution and stir at room temperature.
-
Slowly add a solution of ethyl diazoacetate (1.1-1.5 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 2-4 hours. The reaction is exothermic, and a controlled addition rate is crucial to maintain the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-24 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate as a mixture of diastereomers.
Table 1: Representative Quantitative Data for Cyclopropanation of Substituted Styrenes
| Substrate | Catalyst Loading (mol%) | EDA (equiv.) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Styrene | 0.2 | 1.2 | DCM | 12 | 85-95 | General Literature |
| 4-Chlorostyrene | 0.2 | 1.2 | DCM | 12 | 80-90 | General Literature |
| 2-Chlorostyrene | 0.2-0.5 | 1.1-1.5 | DCM | 12-24 | 75-85 (Estimated) | Adapted Protocol |
Note: The yield for 2-chlorostyrene is an estimation based on typical yields for similar substrates.
Protocol 2: Hydrolysis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
This protocol describes the saponification of the ester to the carboxylic acid.
Materials:
-
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolve ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents) to the flask.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Table 2: Representative Quantitative Data for Ester Hydrolysis
| Ester Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl phenylacetate | NaOH | Ethanol/Water | 2 | >95 | General Literature |
| Ethyl 2-phenylcyclopropanecarboxylate | KOH | Ethanol/Water | 4 | >90 | General Literature |
| Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate | NaOH | Ethanol/Water | 2-6 | 85-95 (Estimated) | Adapted Protocol |
Note: The yield is an estimation based on typical hydrolysis reactions.
Application in the Synthesis of a Potential MAO Inhibitor
A significant application of this compound is its use as a precursor for the synthesis of 2-(2-chlorophenyl)cyclopropylamine, a potential analog of the monoamine oxidase (MAO) inhibitor, tranylcypromine. MAO inhibitors are a class of antidepressants that work by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[1][2]
The conversion of the carboxylic acid to the primary amine can be achieved via the Curtius rearrangement.
Experimental Protocol
Protocol 3: Synthesis of 2-(2-chlorophenyl)cyclopropylamine via Curtius Rearrangement
This protocol is a general procedure for the Curtius rearrangement.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Formation of the Boc-protected amine:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) and diphenylphosphoryl azide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add tert-butanol (2.0-3.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) and stir for 12-24 hours. The reaction progress can be monitored by the evolution of nitrogen gas (use a bubbler) and TLC analysis.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure. . Purify the crude product by column chromatography to obtain the Boc-protected 2-(2-chlorophenyl)cyclopropylamine.
-
-
Deprotection to the primary amine:
-
Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, and stir at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product, 2-(2-chlorophenyl)cyclopropylamine hydrochloride, can be further purified by recrystallization.
-
Table 3: Representative Quantitative Data for Curtius Rearrangement
| Carboxylic Acid | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylacetic acid | DPPA, TEA, t-BuOH | Toluene | 12 | 80-90 | General Literature |
| 2-Phenylcyclopropanecarboxylic acid | DPPA, TEA, t-BuOH | Toluene | 16 | 75-85 | General Literature |
| This compound | DPPA, TEA, t-BuOH | Toluene | 12-24 | 70-80 (Estimated) | Adapted Protocol |
Note: The yield is an estimation based on typical Curtius rearrangement reactions.
Visualizations
Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve the cyclopropanation of an alkene precursor. The two primary approaches are:
-
Simmons-Smith Reaction: This method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene such as ethyl 2-chlorocinnamate. The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2]
-
Rhodium-Catalyzed Cyclopropanation: This approach involves the reaction of 2-chlorostyrene with a diazoacetate in the presence of a rhodium catalyst. This method is particularly advantageous for achieving high diastereoselectivity and enantioselectivity.[3][4][5]
A more classical, though less direct, route involves a malonic ester synthesis followed by subsequent modifications.
Q2: How can I control the diastereoselectivity (cis/trans ratio) of the final product?
A2: Controlling the diastereoselectivity is a critical challenge. For the Simmons-Smith reaction, the stereochemistry of the starting alkene dictates the product's stereochemistry. Using a pure E or Z isomer of the cinnamate ester will favor the corresponding trans or cis cyclopropane. Additionally, the presence of a hydroxyl group near the double bond can direct the cyclopropanation to occur on the same face as the hydroxyl group.[2][6] In rhodium-catalyzed reactions, the choice of the rhodium catalyst and its ligands plays a crucial role in determining the diastereomeric ratio.[3][7]
Q3: What are the primary challenges in the purification of this compound?
A3: A significant challenge is the separation of the cis and trans diastereomers, which often have very similar physical properties. Standard purification techniques like distillation or simple recrystallization may not be effective. Specialized methods, such as selective precipitation of salts or chromatography on a suitable stationary phase, are often necessary to isolate the desired isomer.[8][9]
Troubleshooting Guides
Problem 1: Low Yield of Cyclopropanation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting alkene. | Inactive or insufficient cyclopropanating agent (e.g., Simmons-Smith reagent). | Ensure the zinc-copper couple is freshly prepared and activated. Use of ultrasonication can improve the rate of organozinc compound formation.[6] For rhodium-catalyzed reactions, ensure the catalyst is not deactivated and is used in the correct loading. |
| Formation of significant side products. | Decomposition of the diazo compound in rhodium-catalyzed reactions. | Add the diazo compound slowly to the reaction mixture to maintain a low concentration. Ensure the reaction temperature is optimal for the specific catalyst used. |
| Low recovery after workup. | Formation of emulsions during extraction. | Avoid vigorous shaking during the extraction of the crude acid. Gentle stirring is recommended to prevent emulsion formation.[10] |
Problem 2: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of cis and trans isomers is obtained. | The starting alkene is a mixture of E and Z isomers. | Purify the starting alkene (e.g., ethyl 2-chlorocinnamate) to obtain a single isomer before the cyclopropanation step. |
| In rhodium-catalyzed reactions, low diastereoselectivity. | The chosen rhodium catalyst is not optimal for the substrate. | Screen different rhodium catalysts with varying ligands. Catalysts with bulkier ligands can enhance diastereoselectivity.[7] |
Problem 3: Difficulty in Separating Diastereomers
| Symptom | Possible Cause | Suggested Solution |
| Cis and trans isomers co-elute during column chromatography. | The polarity difference between the isomers is minimal. | Explore different solvent systems for chromatography. Alternatively, consider derivatization to a more easily separable compound, followed by removal of the derivatizing group. |
| Inability to separate isomers by recrystallization. | The isomers form a solid solution or have very similar solubilities. | Utilize selective precipitation. This can be achieved by forming a salt of the carboxylic acid with a suitable base and then carefully acidifying the solution to selectively precipitate one of the diastereomers.[8][9] |
Experimental Protocols
Key Experiment: Simmons-Smith Cyclopropanation of Ethyl 2-Chlorocinnamate
-
Preparation of the Zinc-Copper Couple: In a three-necked flask equipped with a condenser and a mechanical stirrer, add zinc dust and an aqueous solution of copper(II) sulfate. Stir the mixture until the blue color of the copper sulfate disappears. Decant the supernatant and wash the resulting zinc-copper couple with diethyl ether.
-
Cyclopropanation Reaction: To the freshly prepared zinc-copper couple suspended in diethyl ether, add a solution of diiodomethane in diethyl ether dropwise. After the initial exotherm subsides, add a solution of ethyl 2-chlorocinnamate in diethyl ether. Reflux the reaction mixture for several hours, monitoring the progress by TLC or GC.
-
Workup and Hydrolysis: After completion, cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the inorganic salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate.
-
Saponification: To the crude ester, add a solution of sodium hydroxide in a mixture of ethanol and water. Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Isolation of the Acid: Cool the reaction mixture and remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove any neutral impurities. Acidify the aqueous layer with cold dilute hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry.
Visualizations
Caption: Workflow for the Simmons-Smith synthesis of the target molecule.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 9. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-chlorophenyl)cyclopropanecarboxylic acid. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective strategies for synthesizing this compound involve a two-step process:
-
Cyclopropanation of 2-chlorostyrene: This is typically the key step where the three-membered ring is constructed. Common methods include the Simmons-Smith reaction and transition metal-catalyzed reactions using diazo compounds.
-
Hydrolysis of the cyclopropanated intermediate: The cyclopropanation reaction often yields an ester or a nitrile derivative, which is then hydrolyzed to the final carboxylic acid product.
Q2: Which cyclopropanation method offers the best yield for 2-chlorostyrene?
A2: The optimal method can depend on available resources, scale, and desired stereoselectivity.
-
Enzymatic Catalysis: Myoglobin-based catalysts have shown high efficiency and stereoselectivity in the cyclopropanation of substituted styrenes. For instance, the cyclopropanation of p-chlorostyrene with diazoacetonitrile using an engineered myoglobin catalyst resulted in an 81% isolated yield.[1] Similar myoglobin-catalyzed reactions with ethyl diazoacetate on various substituted styrenes have yielded products in the range of 69-92%.[2]
-
Rhodium and Ruthenium Catalysis: Rhodium(II) and Ruthenium(II) complexes are also effective catalysts for the cyclopropanation of styrenes with diazoacetates. These methods offer good to high yields and can be tuned for stereoselectivity by selecting the appropriate chiral ligands.
-
Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane to generate a carbenoid for cyclopropanation. While generally reliable, yields can be sensitive to the activation of the zinc-copper couple and the purity of the reagents.
Q3: My cyclopropanation reaction is giving a low yield. What are the common causes?
A3: Low yields in cyclopropanation reactions can stem from several factors:
-
Inactive Catalyst or Reagents: Ensure your catalyst is active and that your reagents, especially the diazo compound or diiodomethane, are pure and have not decomposed.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. These parameters often need to be optimized for your specific substrate.
-
Side Reactions: Dimerization of the diazo compound is a common side reaction. This can often be minimized by the slow addition of the diazo compound to the reaction mixture.
-
Moisture and Air Sensitivity: Many cyclopropanation reagents are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) with dry solvents is crucial.
Q4: How can I improve the diastereoselectivity of my cyclopropanation reaction?
A4: Diastereoselectivity can be influenced by:
-
Catalyst Choice: The steric and electronic properties of the catalyst and its ligands play a crucial role in controlling the stereochemical outcome. Chiral catalysts are often used to achieve high enantioselectivity and can also influence diastereoselectivity.
-
Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the stereoselectivity.
Q5: What are the recommended conditions for hydrolyzing the cyclopropyl nitrile or ester to the carboxylic acid?
A5: The hydrolysis of a cyclopropyl nitrile or ester to the corresponding carboxylic acid is a standard transformation.[3][4][5][6][7]
-
Acidic Hydrolysis: Heating the nitrile or ester under reflux with an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) is a common method.[5]
-
Basic Hydrolysis: Alternatively, the hydrolysis can be carried out by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification to protonate the carboxylate salt and yield the carboxylic acid.
Troubleshooting Guides
Guide 1: Low Yield in Simmons-Smith Cyclopropanation of 2-Chlorostyrene
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive zinc-copper couple. | Prepare the zinc-copper couple fresh for each reaction. Ensure the zinc dust is of high purity and the activation with copper(I) chloride is performed correctly. |
| Poor quality diiodomethane. | Use freshly distilled or high-purity diiodomethane. Store it protected from light. | |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents. | |
| Incomplete conversion of starting material | Insufficient Simmons-Smith reagent. | Use a slight excess (1.2-1.5 equivalents) of both the zinc-copper couple and diiodomethane. |
| Short reaction time. | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, increase the reaction time. | |
| Formation of significant side products | Decomposition of the organozinc reagent. | Maintain the reaction temperature as recommended. Overheating can lead to decomposition. |
Guide 2: Low Yield in Rhodium-Catalyzed Cyclopropanation of 2-Chlorostyrene with Ethyl Diazoacetate
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst. | Ensure the rhodium catalyst is stored properly and is not deactivated. |
| Decomposition of ethyl diazoacetate. | Use freshly prepared or purified ethyl diazoacetate. Store it in a refrigerator and protect it from light. | |
| Significant formation of diethyl fumarate and maleate | Dimerization of the carbene. | Add the ethyl diazoacetate solution slowly to the reaction mixture containing the catalyst and 2-chlorostyrene. This keeps the concentration of the diazo compound low and favors the cyclopropanation reaction over dimerization. |
| Low diastereoselectivity | High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve stereoselectivity. |
| Inappropriate solvent. | Screen different solvents. Dichloromethane is a commonly used solvent for these reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Chlorophenyl)cyclopropanecarbonitrile via Myoglobin-Catalyzed Cyclopropanation
This protocol is adapted from a procedure for the cyclopropanation of p-chlorostyrene.[1]
Materials:
-
Engineered Myoglobin (Mb) catalyst
-
2-Chlorostyrene
-
Diazoacetonitrile
-
Toluene
-
Phosphate buffer (pH 8.0)
Procedure:
-
In a reaction vessel, prepare a solution of the engineered Myoglobin catalyst in phosphate buffer.
-
Add 2-chlorostyrene to the catalyst solution.
-
In a separate vessel, generate diazoacetonitrile.
-
Slowly add the diazoacetonitrile solution to the reaction mixture containing the catalyst and 2-chlorostyrene over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor the progress by GC or TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(2-chlorophenyl)cyclopropanecarbonitrile.
Protocol 2: Hydrolysis of 2-(2-Chlorophenyl)cyclopropanecarbonitrile to this compound
This is a general procedure for nitrile hydrolysis.[3][5]
Materials:
-
2-(2-Chlorophenyl)cyclopropanecarbonitrile
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.
-
Add the 2-(2-chlorophenyl)cyclopropanecarbonitrile to the sulfuric acid solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Cyclopropanation of Substituted Styrenes
| Catalyst System | Substrate | Reagent | Solvent | Yield (%) | Reference |
| Engineered Myoglobin | p-Chlorostyrene | Diazoacetonitrile | Toluene/Water | 81 | [1] |
| Engineered Myoglobin | o-Methylstyrene | Ethyl Diazoacetate | Dichloromethane | 85 | [2] |
| Ru(II)-Pheox | 2-Bromostyrene | Ethyl Diazoacetate | Dichloromethane | 65 | [8] |
| Rh₂(S-DOSP)₄ | Styrene | Methyl p-tolyldiazoacetate | Dichloromethane | 59 | [9] |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in cyclopropanation reactions.
References
- 1. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sas.rochester.edu [sas.rochester.edu]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the purification of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, a solid organic compound, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: How do I choose the right solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] For this compound, solvents like ethanol, acetone, or a mixed solvent system such as hexane/ethyl acetate or ethanol/water can be effective.[2][3] It is recommended to perform small-scale solvent screening to identify the optimal system.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional hot solvent to decrease saturation. Then, allow the solution to cool more slowly. Using a mixed solvent system can also prevent this issue.[4]
Q4: I am seeing low recovery after recrystallization. How can I improve the yield?
A4: Low recovery can result from several factors: using too much solvent, premature crystallization during filtration, or incomplete crystallization.[4] To improve your yield, use the minimum amount of hot solvent necessary for dissolution. Ensure your filtration apparatus is pre-heated if performing a hot filtration. To maximize crystal formation, cool the solution in an ice bath after it has slowly cooled to room temperature.[4]
Q5: What are the typical stationary and mobile phases for purifying this compound by column chromatography?
A5: For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). A gradient elution, starting with a lower polarity and gradually increasing, is often effective.
Q6: How can I detect the compound during column chromatography?
A6: Detection can be achieved by thin-layer chromatography (TLC) of the collected fractions. Staining with potassium permanganate or using a UV lamp (if the compound is UV active, which is likely due to the phenyl ring) are common visualization techniques. High-performance liquid chromatography (HPLC) can also be used for more sensitive detection and quantification.[5][6]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated.- The compound is very soluble even at low temperatures. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Place the solution in an ice bath for a longer period.[4] |
| The recrystallized product is still impure. | - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively differentiate between the compound and impurities.- The crystals were not washed properly after filtration. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Try a different recrystallization solvent or a mixed solvent system.- Wash the collected crystals with a small amount of ice-cold solvent.[4] |
| Colored impurities are present in the final product. | - The crude material contains colored byproducts.- Some degradation occurred during heating. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating of the solution. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - The mobile phase polarity is too high or too low.- The column was not packed properly (channeling).- The column was overloaded with the sample. | - Optimize the mobile phase composition using TLC first.- Repack the column carefully, ensuring a uniform and compact bed.- Use a larger column or reduce the amount of sample loaded. |
| The compound is not eluting from the column. | - The mobile phase is not polar enough.- The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase.- Consider using a more polar solvent system or a different stationary phase (e.g., alumina). |
| Cracked or dry column bed. | - The solvent level dropped below the top of the stationary phase. | - Always keep the silica gel covered with the mobile phase.- Apply gentle pressure to the top of the column to push the solvent through. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid has just dissolved.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides a hypothetical comparison of expected outcomes for the different purification methods. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Solvent/Mobile Phase System | Typical Yield (%) | Purity (by HPLC, %) |
| Recrystallization | Ethanol | 70-85 | >98.5 |
| Recrystallization | Hexane/Ethyl Acetate | 75-90 | >99.0 |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | 60-80 | >99.5 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Of course, here is a technical support center guide on the side reactions in the synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low or No Yield of Cyclopropyl Ester during Cyclopropanation Step
Question: My cyclopropanation of 2-chlorostyrene is resulting in very low or no yield of the desired ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate. What are the potential causes and solutions?
Answer: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the chosen methodology.
-
For Simmons-Smith Type Reactions: This reaction is highly sensitive to the quality and activation of the reagents.[1]
-
Inactive Zinc-Copper Couple: The activity of the zinc reagent is a frequent cause of reaction failure.[1] Ensure the zinc-copper couple is freshly prepared and properly activated. Using ultrasound can sometimes enhance activation.[1][2]
-
Impure Diodomethane: Use freshly distilled or high-purity diiodomethane, as impurities can inhibit the reaction.[1]
-
Moisture or Air Contamination: The reaction is sensitive to moisture and air.[1] All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere like argon or nitrogen.[1]
-
-
For Diazoacetate-Based Reactions (Metal-Catalyzed):
-
Catalyst Inactivity: The transition metal catalyst (e.g., based on Rhodium, Copper, or Ruthenium) may be deactivated. Ensure the catalyst is handled under inert conditions if it is air-sensitive.
-
Slow Addition of Diazo Compound: Ethyl diazoacetate should be added dropwise over an extended period.[3] A rapid addition can lead to dimerization and other side reactions.
-
Low Substrate Reactivity: While 2-chlorostyrene is generally reactive, electron-withdrawing groups can slow the reaction. Consider a more reactive catalyst system if yields are consistently low.
-
Issue 2: Formation of Multiple Byproducts
Question: I am observing several unexpected peaks in my GC-MS/LC-MS analysis after the cyclopropanation reaction. What are these byproducts likely to be?
Answer: The formation of byproducts is a key challenge, particularly in metal-catalyzed reactions with ethyl diazoacetate.
-
Carbene Dimerization: The metal-carbene intermediate can react with a second molecule of ethyl diazoacetate to form diethyl fumarate and diethyl maleate (cis and trans isomers). This is often caused by too rapid addition of the diazo compound or low concentration of the alkene (2-chlorostyrene).
-
Polymerization: Styrene derivatives can be prone to polymerization, especially at higher temperatures. Ensure the reaction temperature is controlled.
-
Buchner Ring Expansion: The carbene can potentially add to the aromatic ring of 2-chlorostyrene, leading to a cycloheptatriene derivative.[4] While this is generally less favored than addition to the alkene, it can occur, especially with highly reactive carbene sources.
-
Solvent-Related Byproducts: If the carbene is highly reactive, it may insert into C-H bonds of the solvent. Using a relatively inert solvent like dichloromethane (DCM) is common.[3]
Issue 3: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)
Question: The reaction produces a mixture of cis and trans diastereomers, but I need to enrich the trans isomer. How can I improve the diastereoselectivity?
Answer: Controlling stereoselectivity is crucial. The choice of catalyst and reaction conditions plays a significant role.
-
Catalyst Choice: The stereochemical outcome is highly dependent on the catalyst. Chiral catalysts, such as those based on rhodium(II) carboxamidates or cobalt(II) porphyrins, are designed to provide high levels of diastereoselectivity and enantioselectivity.[5] For instance, certain chiral ruthenium complexes have been shown to furnish easily separable cis and trans cyclopropanes.[3]
-
Steric Hindrance: The cyclopropanation reaction is often directed by steric effects.[6] Bulky ligands on the metal catalyst can favor the formation of the less sterically hindered trans isomer.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state with the lowest activation energy, which often leads to the more stable trans product.
Issue 4: Incomplete Hydrolysis of the Ester
Question: After the saponification step, I still see a significant amount of the starting ethyl ester in my crude product. How can I drive the hydrolysis to completion?
Answer: Incomplete hydrolysis can be resolved by adjusting the reaction conditions.
-
Insufficient Base or Reaction Time: Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. Extending the reaction time or moderately increasing the temperature can help push the reaction to completion.
-
Solvent Miscibility: The ethyl ester may have poor solubility in a purely aqueous medium. Using a co-solvent like ethanol, methanol, or THF can create a homogeneous solution and facilitate the reaction between the ester and the hydroxide ions.
-
Workup Procedure: During acidification, ensure the pH is low enough (typically pH 1-2) to fully protonate the carboxylate salt and precipitate the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common strategy involves a two-step process:
-
Cyclopropanation: An alkene, 2-chlorostyrene, is reacted with a carbene or carbenoid source to form the cyclopropane ring, typically yielding an ester like ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate. Key methods for this step include:
-
Hydrolysis: The resulting ester is saponified using a base (e.g., NaOH), followed by acidic workup to yield the final carboxylic acid.
Q2: Which analytical techniques are recommended for monitoring these reactions?
A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components, including the starting styrene, the product ester, and potential byproducts like carbene dimers.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for monitoring the hydrolysis step and for assessing the purity of the final non-volatile carboxylic acid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate ester and the final acid product. It is also the primary method for determining the cis/trans diastereomeric ratio.
Q3: Can side reactions occur during the final hydrolysis step?
A3: The hydrolysis step is generally clean. However, under excessively harsh conditions (e.g., very high temperatures for prolonged periods), the strained cyclopropane ring could potentially undergo ring-opening, although this is not a common side reaction under standard saponification protocols.
Data Presentation
Table 1: Comparison of Cyclopropanation Methods for Halogenated Styrenes
| Method | Reagents | Catalyst | Typical Yield | Diastereomeric Ratio (trans:cis) | Key Considerations |
| Catalytic | 2-Chlorostyrene + Ethyl Diazoacetate | Chiral Ru(II)-Pheox | 92%[3] | 60:40[3] | Requires slow addition of diazoacetate; catalyst choice is critical for stereoselectivity.[3] |
| Simmons-Smith | 2-Chlorostyrene + CH₂I₂ | Zn-Cu Couple | ~90% (on simple alkenes)[9] | Stereospecific (depends on alkene geometry) | Sensitive to moisture and air; reagent quality is paramount.[1] |
| Furukawa Mod. | 2-Chlorostyrene + CH₂I₂ | Diethylzinc (Et₂Zn) | High | Stereospecific | Offers increased reactivity compared to the classic Simmons-Smith.[6] |
Experimental Protocols
Protocol 1: Catalytic Cyclopropanation of 2-Chlorostyrene
This protocol is a representative example based on transition-metal-catalyzed reactions.
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chlorostyrene (1 equivalent) and the chosen catalyst (e.g., 1-2 mol% Rh₂(OAc)₄) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.5 equivalents) in anhydrous DCM. Using a syringe pump, add the EDA solution to the stirred reaction mixture dropwise over a period of 6-8 hours. Caution: Rapid addition will lead to side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the 2-chlorostyrene is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate as a mixture of diastereomers.
Protocol 2: Hydrolysis of Ethyl 2-(2-Chlorophenyl)cyclopropanecarboxylate
-
Saponification: Dissolve the cyclopropyl ester (1 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting ester.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of cold, dilute hydrochloric acid (e.g., 2M HCl). A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the cyclopropanation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropanation with Metal Carbenoids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. organicreactions.org [organicreactions.org]
"stability issues of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid in solution"
This technical support center provides guidance on the potential stability issues of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For initial solubility and stability assessments, it is recommended to use common laboratory solvents such as methanol, ethanol, or acetonitrile. The choice of solvent can be critical, and it's advisable to perform preliminary solubility and short-term stability tests in the intended analytical or experimental solvent system. For aqueous studies, the use of co-solvents may be necessary if the compound has poor water solubility.[1]
Q3: How should I store solutions of this compound?
A3: As a general precaution for compounds with unknown stability, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) and protected from light.[3] Some suppliers recommend storing the solid compound at room temperature in a dry, sealed container.[4] The stability of the compound in solution over time should be experimentally verified.
Q4: Are there any known incompatible excipients or reagents?
A4: There is no specific information on incompatible excipients for this compound. However, as a general rule, highly basic or acidic conditions and strong oxidizing agents should be used with caution, as they are common drivers of degradation for carboxylic acids.[5] A study on a different N-pyrrolylcarboxylic acid with a chlorophenyl group showed degradation at a pH of 9.0.[6]
Troubleshooting Guides
Guide 1: Unexpected Experimental Results or Poor Reproducibility
If you are observing inconsistent results, it may be due to the degradation of this compound in your experimental solution.
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh solutions immediately before use and compare the results with those obtained using older solutions.
-
Control Storage Conditions: Ensure that stock and working solutions are stored under consistent conditions (temperature, light exposure).
-
Assess pH Effects: If using aqueous buffers, measure the pH of your solution, as significant shifts could induce degradation. Carboxylic acids can be more susceptible to degradation at higher pH values.
-
Perform a Quick Stability Check: Analyze a freshly prepared solution by a suitable analytical method (e.g., RP-HPLC). Re-analyze the same solution after it has been subjected to your experimental conditions for the typical duration. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
Guide 2: Investigating Potential Degradation Pathways
To understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[3] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways:
Based on the chemical structure, the following degradation pathways could be hypothesized:
Caption: Hypothesized degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.[5]
1. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and/or heat at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of the initial solvent and heat at 60°C.
-
Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating RP-HPLC method. A C18 column with a mobile phase of acetonitrile and a phosphate buffer (e.g., pH 3) is a common starting point for carboxylic acids.[7]
5. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Observe the formation of any new peaks, which indicate degradation products.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | RT | Data | Data |
| 0.1 M HCl | 8 | 60 | Data | Data | |
| Base Hydrolysis | 0.1 M NaOH | 24 | RT | Data | Data |
| 0.1 M NaOH | 8 | 60 | Data | Data | |
| Oxidation | 3% H₂O₂ | 24 | RT | Data | Data |
| Thermal | Solvent | 24 | 60 | Data | Data |
| Photolytic | UV/Vis Light | 24 | RT | Data | Data |
*Data to be filled in based on experimental results.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1181230-38-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. This compound | 1181230-38-5 [amp.chemicalbook.com]
- 5. asianjpr.com [asianjpr.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
The two most common derivatization strategies for carboxylic acids like this compound are esterification and amide bond formation. Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3] Amide bond formation requires coupling the carboxylic acid with an amine, which typically necessitates the use of a coupling reagent to activate the carboxylic acid.[4][5]
Q2: My amide coupling reaction with this compound is giving a low yield. What are the potential causes?
Low yields in amide coupling reactions are a common issue and can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid.[4]
-
Amine Basicity: The amine reactant can act as a base, deprotonating the carboxylic acid to form an unreactive carboxylate salt.[6][7][8]
-
Steric Hindrance: The bulky nature of the 2-chlorophenyl group or the amine can impede the reaction.[4]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.[4]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or choice of base can negatively impact the reaction outcome.[4]
Q3: How do I choose the right coupling reagent for my amide synthesis?
The selection of a coupling reagent is critical and depends on the specific substrates.[4] Common classes of coupling reagents include:
-
Carbodiimides (e.g., DCC, EDC): These are widely used but can sometimes lead to racemization, which can be suppressed by additives like HOBt or HOAt.[9][10] EDC is often preferred in aqueous solutions as its urea byproduct is water-soluble and easily removed.[6][9]
-
Phosphonium Salts (e.g., PyBOP): These are generally more reactive than carbodiimides.[4]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents are highly efficient but may have allergenic potential.[10] COMU is a safer alternative to HBTU/HATU.[10]
Q4: I'm observing significant side reactions during my derivatization. How can these be minimized?
Side reactions can often be minimized by carefully controlling the reaction conditions. For amide coupling, the formation of a urea byproduct from carbodiimide reagents is common; using DIC can be advantageous in solid-phase synthesis as the byproduct is more soluble.[9] Racemization can be a concern with chiral substrates, and the addition of reagents like HOBt or running the reaction at lower temperatures can help mitigate this.[4] For esterification, using a large excess of the alcohol or removing water as it forms can drive the equilibrium towards the desired product and reduce reverse reactions.[2]
Q5: My Fischer esterification reaction is not reaching completion. What can I do?
Fischer esterification is a reversible reaction.[2][3] To drive the reaction to completion, you can:
-
Use an Excess of one Reactant: Typically, a large excess of the alcohol is used, which can also serve as the solvent.[2][11]
-
Remove Water: Water is a byproduct of the reaction, and its removal will shift the equilibrium towards the ester product. This can be achieved using a Dean-Stark apparatus or a drying agent.[2]
-
Use a Suitable Acid Catalyst: Strong acids like sulfuric acid or tosic acid are commonly used.[2]
Troubleshooting Guides
Amide Bond Formation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent or switch to a more powerful one (e.g., from EDC to HATU).[4] |
| Deactivation of the amine via protonation. | Add a non-nucleophilic base (e.g., DIPEA) to neutralize the reaction mixture.[4] | |
| Steric hindrance from the 2-chlorophenyl group. | Increase the reaction temperature or extend the reaction time. Consider using a less sterically hindered amine if possible. | |
| Hydrolysis of the activated intermediate. | Ensure all glassware is dry and use anhydrous solvents.[4] | |
| Significant Racemization | Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., 0 °C). |
| Inappropriate coupling reagent. | Use a coupling reagent known to suppress racemization, or add an anti-racemization agent like HOBt or OxymaPure.[4] | |
| Difficulty in Product Purification | Insoluble urea byproduct (from DCC). | Use DIC for solid-phase synthesis or EDC for solution-phase, as their byproducts are more soluble and easier to remove.[6][9] |
Esterification
| Problem | Potential Cause | Recommended Solution |
| Reaction Stalls/Low Conversion | Equilibrium has been reached. | Use a large excess of the alcohol (can be used as the solvent) or remove water as it forms using a Dean-Stark trap.[2][3] |
| Insufficient catalysis. | Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[2] | |
| Product Hydrolyzes Back to Carboxylic Acid | Presence of excess water during workup. | Ensure workup conditions are anhydrous until the ester is isolated. |
| Difficulty in Separating Product | Ester is soluble in the aqueous layer during workup. | This can be an issue with small, polar esters. If possible, use a less polar alcohol to increase the hydrophobicity of the resulting ester. Extract with a suitable organic solvent.[12] |
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine this compound (1 equivalent) and the desired alcohol (a large excess, can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. The reaction time will depend on the alcohol used and can range from a few hours to overnight.[1] Monitor the reaction by TLC or GC.
-
Workup: After cooling to room temperature, neutralize the excess acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: If the alcohol is water-miscible, add water and extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate). If the alcohol is not water-miscible, it may need to be removed by distillation.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography.
Visualizations
Caption: General workflow for amide bond formation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Esterification - Concept [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Stereoselective Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid racemization and other common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of a single enantiomer (a non-superimposable mirror image form of a molecule) into a mixture of both enantiomers. In the context of this compound, which has two chiral centers, this can lead to the formation of a mixture of stereoisomers. The biological activity of many pharmaceutical compounds is highly dependent on their specific three-dimensional structure. The presence of unwanted stereoisomers can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, maintaining stereochemical purity is crucial.
Q2: Which steps in the synthesis are most susceptible to racemization?
A2: The two primary steps where loss of stereochemical integrity can occur are:
-
Asymmetric Cyclopropanation: If the cyclopropanation reaction is not highly stereoselective, a mixture of stereoisomers of the cyclopropyl ester will be formed from the outset.
-
Ester Hydrolysis (Saponification): The carbon atom attached to both the phenyl group and the ester/carboxylic acid group is susceptible to epimerization (inversion of stereochemistry at one of several chiral centers). This is particularly a risk under basic conditions used for hydrolysis, which can facilitate the formation of a planar enolate intermediate.
Q3: What is the primary mechanism of racemization during the ester hydrolysis step?
A3: The main pathway for racemization at the carbon alpha to the carbonyl group is through the formation of an enolate intermediate. A base can abstract the acidic proton at this position, creating a planar, achiral enolate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of enantiomers. The approximate pKa of the alpha-proton of an ester is around 25, so a sufficiently strong base is required to initiate this process.[1][2]
Q4: Which analytical techniques are suitable for determining the enantiomeric excess (ee%) of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound and its ester precursor. Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H or Chiralpak AD, are often effective for separating such enantiomers.[3][4][5][6]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%) after Asymmetric Cyclopropanation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand | Ensure the use of a well-established chiral catalyst known for high enantioselectivity with substituted styrenes, such as a Ru(II)-Pheox complex or an engineered biocatalyst like a myoglobin variant.[7][8][9][10][11] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lowering the temperature can sometimes improve enantioselectivity. |
| Solvent Effects | The choice of solvent can influence the stereochemical outcome. Screen different solvents to find the optimal one for your catalyst system. |
| Purity of Reagents | Ensure that the 2-chlorostyrene and the diazoacetate are of high purity. Impurities can sometimes interfere with the catalyst's performance. |
Problem 2: Decrease in Enantiomeric Excess (ee%) after Ester Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Harsh Basic Conditions | Strong bases (like NaOH or KOH in aqueous solution) and high temperatures can promote enolate formation and subsequent racemization. |
| Solution 1: Mild, Non-Aqueous Hydrolysis: Use milder, non-aqueous conditions. A recommended method is the use of sodium hydroxide in a mixture of methanol and dichloromethane (e.g., 1:9) at room temperature. This has been shown to be effective for the hydrolysis of hindered esters without causing racemization.[12][13] | |
| Solution 2: Use of Lithium Hydroxide: Lithium hydroxide can be a milder alternative to NaOH or KOH and can accelerate hydrolysis, potentially allowing for lower reaction temperatures and shorter reaction times, thus minimizing the risk of racemization.[14][15] | |
| Prolonged Reaction Time | Even under milder conditions, extended reaction times can lead to some degree of epimerization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Acidic Work-up | While less common for this specific issue, ensure the acidic work-up to protonate the carboxylate is performed at low temperatures to avoid any potential acid-catalyzed epimerization. |
Data Presentation
The following table summarizes typical results for the asymmetric cyclopropanation of substituted styrenes using a Ru(II)-Pheox catalyst system. While specific data for 2-chlorostyrene is not extensively published, these examples provide a good indication of the expected efficiency of the catalyst.
| Substrate | Catalyst | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee%) | Yield (%) |
| Styrene | Ru(II)-Pheox | Succinimidyl diazoacetate | >99:1 | 98 | 95 |
| 4-Methylstyrene | Ru(II)-Pheox | N-hydroxyphthalimide diazoacetate | >99:1 | 66 | 48 |
| 4-Chlorostyrene | Myoglobin(H64V,V68A) | Diazoacetonitrile | >99:1 | >99 | 84 |
| 3-Chlorostyrene | Myoglobin(H64V,V68A) | Diazoacetonitrile | >99:1 | >99 | 75 |
Note: The data is compiled from studies on similar substrates to provide an expected performance range. Actual results with 2-chlorostyrene may vary.[7][10][16]
Experimental Protocols
Protocol 1: Asymmetric Cyclopropanation of 2-Chlorostyrene
This protocol is a general procedure based on the use of Ru(II)-Pheox catalysts for the cyclopropanation of styrenes.
Materials:
-
Ru(II)-Pheox catalyst (e.g., [RuCl2(p-cymene)]2 and the appropriate Pheox ligand)
-
2-Chlorostyrene
-
Ethyl diazoacetate (or another suitable diazo reagent)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ru(II)-Pheox catalyst (1-2 mol%) in anhydrous DCM.
-
Add 2-chlorostyrene (1.0 equivalent) to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM to the reaction mixture via a syringe pump over 4-6 hours. The slow addition is crucial to keep the concentration of the diazo compound low, which helps to suppress side reactions.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral cyclopropyl ester.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC.
Protocol 2: Non-Racemizing Saponification of Chiral Cyclopropyl Ester
This protocol utilizes mild, non-aqueous conditions to minimize the risk of epimerization.[12][13]
Materials:
-
Chiral 2-(2-Chlorophenyl)cyclopropanecarboxylate ester
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the chiral cyclopropyl ester (1.0 equivalent) in a 9:1 mixture of DCM and MeOH.
-
Add a solution of NaOH (1.5-2.0 equivalents) in MeOH to the ester solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC until all the starting ester has been consumed.
-
Once the reaction is complete, carefully neutralize the mixture by adding 1M HCl solution at 0 °C until the pH is approximately 2-3.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Verify the enantiomeric excess of the final product using chiral HPLC to confirm that no racemization has occurred.
Visualizations
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly stereoselective Ru(ii)–Pheox catalyzed asymmetric cyclopropanation of terminal olefins with succinimidyl diazoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly regio- and stereoselective synthesis of alkylidenecyclopropanes via Ru(II)-Pheox catalyzed asymmetric inter- and intramolecular cyclopropanation of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sas.rochester.edu [sas.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing 2-aryl-cyclopropanecarboxylic acids, including the 2-chloro substituted variant, involve the cyclopropanation of a corresponding styrene derivative. Key strategies include:
-
Catalytic cyclopropanation of 2-chlorostyrene with a diazoacetate: This method often employs a transition metal catalyst, such as those based on rhodium or copper, to react 2-chlorostyrene with an alkyl diazoacetate (e.g., ethyl diazoacetate). The resulting ester is then hydrolyzed to the carboxylic acid. This approach can offer good control over stereochemistry with the appropriate choice of catalyst.
-
Simmons-Smith and Simmons-Smith-like reactions: These involve the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate 2-chlorostyrene. While a classic and often reliable method, the large-scale use of zinc and diiodomethane can present challenges in terms of cost and waste disposal.
-
Corey-Chaykovsky reaction: This method utilizes a sulfur ylide to cyclopropanate an α,β-unsaturated ester derived from 2-chlorobenzaldehyde. This can be an effective alternative, though the handling of ylides on a large scale requires careful consideration of reaction conditions.
Q2: What are the main challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Exothermic reactions: Cyclopropanation reactions can be highly exothermic. Careful control of temperature through appropriate cooling and slow addition of reagents is crucial to prevent runaway reactions, especially at a larger scale.
-
Handling of hazardous reagents: Reagents like diazoacetates are potentially explosive and toxic, while organometallic reagents used in Simmons-Smith reactions can be pyrophoric. Implementing appropriate safety protocols is paramount.
-
Diastereomer control and separation: The synthesis typically produces a mixture of cis and trans diastereomers. Controlling the diastereoselectivity of the cyclopropanation reaction is a key challenge. Subsequent separation of the isomers on a large scale can be difficult and may require specialized techniques like fractional crystallization or chromatography.
-
Byproduct formation: Side reactions can lead to the formation of impurities that are difficult to remove from the final product. Common byproducts can arise from carbene dimerization or insertion into C-H bonds.
-
Hydrolysis of the ester intermediate: The final hydrolysis step to obtain the carboxylic acid needs to be driven to completion to avoid contamination of the final product with the starting ester. Emulsion formation during workup can also be a challenge.
Q3: How can I improve the diastereoselectivity of the cyclopropanation reaction?
A3: Improving diastereoselectivity is a key aspect of optimizing the synthesis. Consider the following:
-
Catalyst selection: For catalytic cyclopropanations, the choice of metal and ligand is critical. Chiral ligands can induce high diastereoselectivity and enantioselectivity. For instance, ruthenium-based catalysts with specific ligands have been shown to be effective.[1]
-
Reaction temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stereochemical outcome of the reaction.
-
Rate of addition: Slow, controlled addition of the diazo compound or other reagents can help to maintain low concentrations of reactive intermediates, which can lead to improved selectivity.
Q4: What are the recommended methods for separating the cis and trans isomers of this compound?
A4: Separating the diastereomers is often a critical step to obtain the desired isomer. Common methods include:
-
Fractional crystallization: This is a common technique for large-scale separation. The cis and trans isomers may have different solubilities in certain solvents, allowing for their separation by carefully controlled crystallization. This may involve the crystallization of the free carboxylic acids or their salts.
-
Preparative chromatography: While potentially costly and solvent-intensive on a large scale, preparative high-performance liquid chromatography (HPLC) or flash chromatography can be highly effective for separating isomers.
-
Derivatization: In some cases, the isomers can be converted into derivatives (e.g., amides with a chiral amine) that are more easily separated by crystallization or chromatography. The desired isomer is then recovered by cleaving the derivative.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclopropanation Step
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | Ensure 2-chlorostyrene is pure and free of polymerization inhibitors. Use freshly prepared or properly stored ethyl diazoacetate. Verify the activity of the catalyst. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some reactions require elevated temperatures to proceed at a reasonable rate, while others benefit from sub-ambient temperatures to minimize side reactions. |
| Incorrect catalyst loading | The catalyst-to-substrate ratio is crucial. Perform small-scale experiments to determine the optimal catalyst loading. For a scaled-up reaction, a 2 mol% loading is a common starting point.[1] |
| Inefficient stirring | On a larger scale, ensure efficient mixing to maintain a homogeneous reaction mixture and facilitate heat transfer. |
| Presence of impurities | Water or other impurities can deactivate the catalyst or react with the reagents. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary. |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| High reaction temperature | Lowering the reaction temperature can often improve the diastereomeric ratio (d.r.). |
| Rapid addition of reagents | A slow, controlled addition of the diazoacetate solution over several hours can improve selectivity. A dropwise addition over 6-7 hours has been reported for similar reactions.[1] |
| Inappropriate catalyst | Screen different catalysts and ligands to find the one that provides the best selectivity for your specific substrate. |
| Solvent effects | The choice of solvent can influence the transition state of the reaction. Experiment with different solvents (e.g., dichloromethane, toluene, hexane). |
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient base or acid | Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄) to drive the reaction to completion. |
| Short reaction time or low temperature | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Phase transfer issues | If using a biphasic system, a phase transfer catalyst may be necessary to facilitate the reaction. Vigorous stirring is also important. |
Problem 4: Difficulty in Isolating the Product after Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Emulsion formation during workup | Add a saturated brine solution to help break up emulsions. Avoid vigorous shaking during extractions; gentle inversion is often sufficient. |
| Product precipitation at the wrong pH | Carefully adjust the pH of the aqueous layer to precipitate the carboxylic acid. The product may be more soluble at very low or high pH. |
| Product is an oil | If the product oils out instead of precipitating as a solid, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocols
Key Experiment: Cyclopropanation of 2-Chlorostyrene with Ethyl Diazoacetate
This protocol is a representative procedure based on literature for similar transformations and should be optimized for specific laboratory conditions and scale.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 2-Chlorostyrene | 138.59 | 1.104 | 100 | 1.0 |
| Rhodium(II) acetate dimer | 442.14 | - | 1.0 | 0.01 |
| Ethyl diazoacetate | 114.10 | 1.08 | 120 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 1.33 | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-chlorostyrene (100 mmol) and rhodium(II) acetate dimer (1.0 mmol) dissolved in dichloromethane (200 mL).
-
Heat the mixture to reflux (approximately 40 °C).
-
Add a solution of ethyl diazoacetate (120 mmol) in dichloromethane (100 mL) dropwise to the refluxing mixture over a period of 4-6 hours using the dropping funnel. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude product, ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, can be purified by column chromatography on silica gel or taken directly to the next step.
Key Experiment: Hydrolysis of Ethyl 2-(2-Chlorophenyl)cyclopropanecarboxylate
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate | 240.70 | 100 | 1.0 |
| Sodium hydroxide (NaOH) | 40.00 | 300 | 3.0 |
| Ethanol (EtOH) | 46.07 | - | - |
| Water (H₂O) | 18.02 | - | - |
| Hydrochloric acid (HCl), concentrated | 36.46 | - | - |
Procedure:
-
Dissolve the crude ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate (100 mmol) in ethanol (200 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (300 mmol) in water (100 mL).
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC/HPLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The product, this compound, may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product separates as an oil or remains in solution, extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yields in the cyclopropanation step.
References
Validation & Comparative
Efficacy of Phenylcyclopropanecarboxylic Acid Derivatives as ADAMTS-5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyclopropane ring into drug candidates offers a unique approach to constrain molecular conformation, enhance metabolic stability, and improve potency. This guide provides a comparative analysis of the efficacy of a series of phenylcyclopropanecarboxylic acid derivatives as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan and the progression of osteoarthritis.
Introduction to Phenylcyclopropanecarboxylic Acid Derivatives in ADAMTS-5 Inhibition
ADAMTS-5, also known as aggrecanase-2, is a primary catalyst in the breakdown of aggrecan, a critical component of cartilage. The inhibition of this enzyme is a promising therapeutic strategy for osteoarthritis. Phenylcyclopropanecarboxylic acid derivatives have emerged as a potent class of ADAMTS-5 inhibitors. The rigid cyclopropane scaffold allows for precise positioning of substituents to interact with the enzyme's active site. This guide will explore the structure-activity relationships (SAR) of these derivatives, providing quantitative data to inform future drug design and development.
Comparative Efficacy of Phenylcyclopropanecarboxylic Acid Derivatives
The following table summarizes the in vitro efficacy of a series of 2-phenyl-1-sulfonylaminocyclopropane carboxylates as ADAMTS-5 inhibitors. The data highlights the impact of substitutions on the phenyl ring and the sulfonylamino moiety on inhibitory potency.
| Compound ID | R1 Substitution | R2 Substitution | ADAMTS-5 IC50 (nM)[1] |
| 1 | H | 4-methoxyphenyl | >1000 |
| 2 | H | 4-chlorophenyl | 260 |
| 3 | H | 2,4-dichlorophenyl | 98 |
| 4 | H | 4-(trifluoromethoxy)phenyl | 48 |
| 5 | 2-Cl | 4-(trifluoromethoxy)phenyl | 21 |
| 6 | 2-Cl, 6-F | 4-(trifluoromethoxy)phenyl | 11 |
| 7 (Compound 22 in source) | 2-Cl, 6-F | 4-(trifluoromethoxy)phenyl | 7.4 |
Note: The core structure for these derivatives is a 1-sulfonylaminocyclopropanecarboxylate scaffold with variations in the phenyl ring (R1) and the sulfonyl moiety (R2).
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for this series of ADAMTS-5 inhibitors:
-
Substitution on the Phenyl Ring: The introduction of a chlorine atom at the 2-position of the phenyl ring (Compound 5 vs. 4) significantly enhances inhibitory activity. Further substitution with a fluorine atom at the 6-position (Compound 6) provides an additional boost in potency, with the 2-chloro-6-fluoro substitution pattern (Compound 7) being the most effective.
-
Substitution on the Sulfonyl Moiety: The nature of the substituent on the phenylsulfonyl group plays a crucial role in determining efficacy. A simple methoxy group (Compound 1) results in a weak inhibitor, while the introduction of a chloro (Compound 2) or dichloro (Compound 3) substitution improves activity. The 4-(trifluoromethoxy)phenyl group (Compound 4) appears to be particularly favorable for potent inhibition.
Experimental Protocols
ADAMTS-5 Inhibition Assay
The in vitro inhibitory activity of the compounds against human ADAMTS-5 was determined using a fluorescence resonance energy transfer (FRET) assay.
-
Enzyme and Substrate: Recombinant human ADAMTS-5 (aggrecanase-2) and a synthetic aggrecan-derived peptide substrate were used.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.
-
Procedure: a. The test compounds were pre-incubated with the ADAMTS-5 enzyme in the assay buffer for 30 minutes at 37°C. b. The FRET substrate was then added to initiate the enzymatic reaction. c. The increase in fluorescence intensity resulting from the cleavage of the substrate was monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates were calculated, and the IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of these compounds is the direct inhibition of the catalytic activity of the ADAMTS-5 enzyme. By binding to the active site, these inhibitors prevent the cleavage of aggrecan, thereby preserving the integrity of the cartilage matrix.
Below is a diagram illustrating the role of ADAMTS-5 in cartilage degradation and the point of intervention for the described inhibitors.
Caption: ADAMTS-5 pathway in osteoarthritis and inhibitor intervention.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel phenylcyclopropanecarboxylic acid derivatives as ADAMTS-5 inhibitors.
Caption: Workflow for inhibitor development.
References
Comparative Analysis of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent documents reveals a notable absence of direct comparative studies detailing the biological or chemical performance of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid against other cyclopropane carboxylic acid analogs. While the broader class of cyclopropane carboxylic acids has been investigated for various applications, including as potential therapeutic agents and agricultural chemicals, specific experimental data quantitatively comparing the 2-chloro-phenyl substituted variant remains elusive.
Cyclopropane carboxylic acid derivatives are recognized for their diverse biological activities, acting as inhibitors of enzymes such as ethylene biosynthesis in plants. For instance, research has been conducted on compounds like (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid, demonstrating its potential as an inhibitor of ethylene formation. However, this is a structurally distinct molecule from this compound.
Patent literature indicates the synthesis of (1S,2S)-2-(2-chlorophenyl)cyclopropanecarboxylic acid as a reference compound in the development of soluble epoxide hydrolase (sEH) inhibitors. Soluble epoxide hydrolase is a therapeutic target for managing conditions such as hypertension and inflammation. Unfortunately, these documents do not provide public data on the biological activity of this specific compound, nor do they offer a comparison with other cyclopropane-based sEH inhibitors.
While the core requirements of this guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—are mandated, the foundational experimental data necessary to populate such a comparison for this compound is not available in the reviewed scientific domain. Studies on other substituted 2-arylcyclopropanecarboxylic acids have been conducted in the context of structure-activity relationship (SAR) investigations for various biological targets, but these have not included the 2-chloro-phenyl derivative.
Therefore, a direct, data-driven comparison of this compound with other cyclopropane carboxylic acids cannot be constructed at this time. Further research and publication of experimental results are necessary to enable a thorough comparative analysis as requested.
Comparative Guide to the Structure-Activity Relationship of 2-Arylcyclopropanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring is a structurally intriguing motif in medicinal chemistry, valued for its ability to confer conformational rigidity and unique electronic properties to bioactive molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-arylcyclopropanecarboxylic acid analogs, with a focus on how substitutions on the aryl ring influence their biological activity. Due to a lack of publicly available, detailed SAR studies specifically on 2-(2-chlorophenyl)cyclopropanecarboxylic acid analogs, this guide synthesizes data from closely related series of substituted phenylcyclopropane carboxamide and other aryl-carboxylic acid derivatives to elucidate potential SAR trends. The data presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the cyclopropane scaffold.
Comparative Biological Activity
The biological activity of 2-arylcyclopropanecarboxylic acid analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize quantitative data from studies on related compound series, highlighting their performance in antiproliferative and antimycobacterial assays.
Table 1: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives
This table presents data on the inhibition of proliferation of the U937 human myeloid leukemia cell line by a series of 1-phenylcyclopropane carboxamide derivatives. The core structure is modified with different substituents on the phenyl ring.
| Compound ID | Phenyl Ring Substitution | % Inhibition of U937 Cell Proliferation |
| 6a | 4-H | 75 |
| 6b | 3-CH₃ | 82 |
| 6c | 4-OCH₃ | 78 |
| 6d | 4-Cl | 85 |
| 6e | 2,4-di-Cl | 88 |
| 6f | 3,4-di-Cl | 92 |
| 6g | 4-F | 81 |
Data synthesized from a study on 1-phenylcyclopropane carboxamide derivatives, which demonstrated effective inhibition of U937 cell proliferation without inducing cytotoxicity[1].
Table 2: Antimycobacterial Activity of Substituted Pyrazinecarboxamides
While not cyclopropane derivatives, this series of N-phenyl-pyrazinecarboxamides provides insight into how phenyl ring substitutions can modulate antimycobacterial activity. The data shows the percentage inhibition of Mycobacterium tuberculosis H37Rv.
| Compound ID | Phenyl Ring Substitution | % Inhibition of M. tuberculosis H37Rv |
| 16 | 3,5-di-Br, 4-OH | 72 |
| 17 | 3,5-di-Br, 4-OH | 65 |
| 18 | 3,5-di-Br, 4-OH | 54 |
Data from a study on substituted pyrazinecarboxamides, highlighting the impact of phenyl ring substitution on antimycobacterial activity[2].
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are generalized protocols for key experiments relevant to the evaluation of 2-arylcyclopropanecarboxylic acid analogs, based on standard practices in the field.[3][4]
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of a compound against a target enzyme.[3][4]
-
Preparation of Reagents:
-
Prepare a buffer solution appropriate for the target enzyme, ensuring optimal pH and ionic strength.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare stock solutions of the test compounds (analogs) and a reference inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds.
-
Incubate the mixture for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., U937) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Staining and Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
General Workflow for a Structure-Activity Relationship Study
The following diagram illustrates the typical workflow for conducting a structure-activity relationship study, from initial compound design to the identification of lead candidates.
Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study.
Signaling Pathway of Enzyme Inhibition
This diagram depicts a simplified signaling pathway illustrating competitive and non-competitive enzyme inhibition.
Caption: A diagram showing competitive and non-competitive enzyme inhibition pathways.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
In Vitro vs. In Vivo Activity of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of specific data on the in vitro and in vivo activities of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. Despite extensive searches, no dedicated studies comparing the efficacy and mechanisms of this particular compound in both laboratory-based assays and living organisms have been identified. The absence of this direct comparative data precludes a detailed analysis of its therapeutic potential and translational relevance.
While the broader class of cyclopropanecarboxylic acid derivatives has been investigated for a variety of biological activities, including anti-proliferative, anti-inflammatory, and herbicidal properties, specific experimental data for the 2-(2-Chlorophenyl) substituted variant remains elusive. Consequently, it is not possible to provide quantitative metrics such as IC50 values from in vitro assays or ED50 values from in vivo studies, which are crucial for a direct comparison of potency and efficacy.
Furthermore, the lack of published research on this compound means that there are no established experimental protocols for its biological evaluation. Detailed methodologies for key experiments, which are essential for reproducibility and validation of findings, could not be located.
Similarly, information regarding the specific signaling pathways modulated by this compound is not available in the current body of scientific literature. Understanding the mechanism of action at a molecular level is fundamental to drug development, and without this information, a critical aspect of the compound's biological profile remains unknown.
Due to the absence of the necessary experimental data, the creation of data tables and visualizations, such as signaling pathway diagrams or experimental workflows using Graphviz, cannot be fulfilled at this time.
Researchers and drug development professionals interested in the biological activities of this compound should consider this a novel area of investigation. Future studies would need to be designed to first establish its basic biological activity profile through a series of in vitro screening assays against various cell lines and molecular targets. Promising in vitro results would then warrant follow-up in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety. Such a research program would be essential to elucidate the potential of this specific compound for any therapeutic application.
Navigating the Labyrinth of Target Validation: A Comparative Guide for Novel Small Molecules
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of its biological target. This guide provides a comparative overview of key methodologies for target validation, using the molecule 2-(2-Chlorophenyl)cyclopropanecarboxylic acid as a case study to illustrate the process when a clear target is not readily apparent.
While the precise biological target of this compound is not definitively established in publicly accessible literature, its structural motifs are present in compounds with known biological activities. This guide will, therefore, explore a hypothetical target validation workflow, drawing on potential target classes suggested by related molecules. We will compare and contrast various experimental approaches, presenting quantitative data, detailed protocols, and visual workflows to aid researchers in designing robust target validation strategies.
Unveiling Potential Target Classes for this compound
Derivatives of cyclopropanecarboxylic acid have been associated with several biological activities. Based on existing research on analogous structures, we can hypothesize potential target classes for this compound:
-
Leukotriene C4 Synthase: Cyclopropane derivatives have been investigated as potential inhibitors of this enzyme, which is involved in inflammatory pathways.
-
Phospholipase C (PLC): Thienopyridine derivatives containing a 2-chlorophenyl carboxamide moiety have shown activity against PLC, an enzyme crucial for cellular signaling.
-
Ketol-Acid Reductoisomerase (KARI): Analogues of cyclopropane-1,1-dicarboxylic acid have been identified as inhibitors of KARI, an enzyme in the branched-chain amino acid biosynthesis pathway, suggesting potential as herbicides or antimicrobial agents.
This guide will use these potential targets to illustrate the application of various validation techniques.
A Comparative Analysis of Target Validation Methodologies
The validation of a biological target is a multi-faceted process that strengthens the link between a compound's mechanism of action and its physiological effect. Below, we compare three major classes of target validation techniques: biochemical assays, cell-based assays, and genetic approaches.
Table 1: Comparison of Target Validation Methodologies
| Methodology | Principle | Advantages | Disadvantages | Example Application | Quantitative Readout |
| Biochemical Assays | Direct measurement of the interaction between the compound and the purified target protein. | Provides direct evidence of target engagement and allows for detailed kinetic analysis. | May not reflect the cellular environment; requires purified, active protein. | In vitro enzyme inhibition assay with purified leukotriene C4 synthase. | IC50, Ki |
| Cell-Based Assays | Measurement of the compound's effect on a cellular process mediated by the putative target. | More physiologically relevant than biochemical assays; can assess downstream functional consequences. | Indirect evidence of target engagement; can be confounded by off-target effects. | Reporter gene assay measuring the activity of a transcription factor downstream of Phospholipase C. | EC50, Fold change in reporter activity |
| Genetic Approaches | Modulating the expression of the putative target gene (e.g., knockout or knockdown) and observing the impact on compound sensitivity. | Provides strong evidence for the target's role in the compound's mechanism of action. | Can be technically challenging and time-consuming; potential for compensatory mechanisms. | CRISPR/Cas9-mediated knockout of the KARI gene followed by cell viability assays in the presence of the compound. | Change in cell viability (e.g., GI50) |
Experimental Protocols and Workflows
To provide a practical framework, we present detailed protocols for key experiments in target validation.
Biochemical Assay: In Vitro Enzyme Inhibition
This protocol describes a general workflow for assessing the inhibitory activity of a compound against a purified enzyme, such as leukotriene C4 synthase.
Experimental Workflow:
A Comparative Analysis of Synthetic Routes to 2-(2-Chlorophenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Cyclopropane Intermediate
This guide provides a comparative analysis of two prominent synthetic routes to 2-(2-Chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in the development of pharmaceuticals. The synthesis of this molecule primarily involves two key steps: the cyclopropanation of 2-chlorostyrene to form an ester intermediate, followed by hydrolysis to the final carboxylic acid. We will explore a Rhodium-catalyzed cyclopropanation and a Simmons-Smith reaction, presenting their respective methodologies, and comparing their performance based on available experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Rhodium-Catalyzed Cyclopropanation | Route 2: Simmons-Smith Cyclopropanation |
| Starting Materials | 2-Chlorostyrene, Ethyl diazoacetate | 2-Chlorostyrene, Diiodomethane, Zinc-Copper Couple |
| Key Reagents | Rh(I) iminocarbene complex, AgOTf | Zinc-Copper couple or Diethylzinc |
| Reaction Conditions | Mild conditions | Often requires activation of zinc, can be exothermic |
| Overall Yield | Potentially high (up to 99% for similar substrates) | Moderate to high (variable) |
| Stereoselectivity | Highly cis-selective with specific catalysts[1] | Generally stereospecific (syn-addition) |
| Key Advantages | High cis-selectivity, high potential yields.[1] | Avoids the use of hazardous diazo compounds. |
| Key Disadvantages | Requires synthesis of a specific catalyst, use of potentially explosive ethyl diazoacetate. | Stoichiometric use of zinc reagents, potential for side reactions. |
Experimental Protocols
Route 1: Rhodium-Catalyzed Cyclopropanation of 2-Chlorostyrene
This route involves the reaction of 2-chlorostyrene with ethyl diazoacetate in the presence of a rhodium catalyst. A highly cis-selective cyclopropanation of substituted styrenes has been reported using a specific Rh(I) iminocarbene complex.[1] While the reaction with 2-chlorostyrene is not explicitly detailed, the following protocol is based on the general procedure for substituted styrenes described in the literature.
Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
-
Catalyst Activation: In a glovebox, a solution of the Rh(I) iminocarbene complex (N,C)Rh(CO)Cl (0.01 mmol) and AgOTf (0.01 mmol) in 1,2-dichloroethane (DCE) is stirred at room temperature for 15 minutes.
-
Cyclopropanation: To the activated catalyst solution, 2-chlorostyrene (1.0 mmol) is added. A solution of ethyl diazoacetate (1.1 mmol) in DCE is then added dropwise over a period of 1 hour at room temperature.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate. While the exact yield for the 2-chloro substrate is not provided, yields for other substituted styrenes using this method are reported to be in the range of 85-99% with high cis-selectivity.[1]
Step 2: Hydrolysis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
A general procedure for the hydrolysis of cyclopropanecarboxylate esters involves heating with a base.
-
Saponification: Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate (1.0 mmol) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Isolation: The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford this compound.
Route 2: Simmons-Smith Cyclopropanation of 2-Chlorostyrene
The Simmons-Smith reaction is a well-established method for cyclopropanation that avoids the use of diazo compounds.[2][3] It utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.
Step 1: Synthesis of 1-chloro-2-(cyclopropyl)benzene
-
Preparation of the Simmons-Smith Reagent: In a flame-dried flask under a nitrogen atmosphere, a zinc-copper couple (2.2 mmol) is suspended in anhydrous diethyl ether. A solution of diiodomethane (2.0 mmol) in diethyl ether is added dropwise, and the mixture is stirred at reflux for 1 hour.
-
Cyclopropanation: The mixture is cooled to room temperature, and a solution of 2-chlorostyrene (1.0 mmol) in diethyl ether is added. The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-chloro-2-(cyclopropyl)benzene. Note: This step would produce the cyclopropyl arene directly, not the carboxylic acid derivative. To obtain the desired product, a different starting material or subsequent functionalization would be necessary.
To directly synthesize the target carboxylic acid via a Simmons-Smith type reaction, a different approach is needed. A more suitable substrate would be an acrylic acid derivative of 2-chlorobenzene.
Alternative Simmons-Smith Approach (Hypothetical):
Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
-
Substrate: Ethyl 3-(2-chlorophenyl)acrylate.
-
Reaction: The acrylic ester would be subjected to Simmons-Smith conditions as described above. The directing effect of the ester group would influence the stereochemistry of the cyclopropanation.
-
Challenges: The reactivity of the electron-deficient alkene in the acrylate towards the Simmons-Smith reagent might be lower compared to an unfunctionalized styrene.
Step 2: Hydrolysis
The hydrolysis of the resulting ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate would proceed as described in Route 1.
Comparative Analysis Workflow
The following diagram illustrates the logical flow of the two synthetic routes discussed.
References
Comparative Analysis of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid: A Guide for Researchers
An In-depth Look at the Enzymatic Interactions and Cross-Reactivity of a Potential Ethylene Biosynthesis Inhibitor
For researchers and professionals in drug development and agricultural science, understanding the specific enzymatic interactions of novel compounds is paramount. This guide provides a comparative analysis of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid, focusing on its primary enzymatic target and potential cross-reactivity with other enzymes. While experimental data on this specific chlorinated compound is limited in publicly available literature, this guide draws comparisons from its closely related analog, trans-2-phenylcyclopropane-1-carboxylic acid, a known inhibitor of the plant enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO).
Primary Enzymatic Target: 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO)
The primary known enzymatic target of compounds structurally related to this compound is 1-aminocyclopropane-1-carboxylic acid oxidase (ACO). This enzyme plays a crucial role in the biosynthesis of ethylene, a key plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses. The inhibition of ACO can, therefore, have significant applications in agriculture and horticulture by delaying these processes.
Table 1: Putative Primary Target and Structurally Related Inhibitors
| Compound | Primary Target Enzyme | Organism/System | Notes |
| This compound | 1-Aminocyclopropane-1-carboxylic acid oxidase (ACO) | Plants (Putative) | Activity inferred from structural similarity and in-silico studies of analogs. |
| trans-2-Phenylcyclopropane-1-carboxylic acid | 1-Aminocyclopropane-1-carboxylic acid oxidase (ACO) | Plants | Known inhibitor, acts as a substrate analog. |
| (E)-1-Chloro-2-phenylcyclopropane-1-carboxylic acid | 1-Aminocyclopropane-1-carboxylate oxidase 2 (ACO2) | Arabidopsis thaliana | In-silico docking study suggests good binding affinity. |
Ethylene Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the ethylene biosynthesis pathway in plants, highlighting the step catalyzed by ACO, which is the putative target of this compound.
Figure 1. Simplified ethylene biosynthesis pathway in plants, indicating the inhibitory action on ACO.
Potential Cross-Reactivity with Other Enzymes
While the primary target appears to be ACO, the structural motifs present in this compound—a carboxylic acid, a cyclopropane ring, and a chlorophenyl group—suggest the possibility of cross-reactivity with other enzymes. It is crucial for researchers to consider these potential off-target effects.
1. Cyclooxygenases (COX-1 and COX-2): The presence of a carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Although the overall structure of this compound differs significantly from typical NSAIDs, the potential for interaction cannot be entirely ruled out without experimental validation.
2. Fatty Acid Metabolism Enzymes: Some cyclopropane-containing molecules are known to interact with enzymes involved in fatty acid metabolism. For instance, cyclopropanecarboxylic acid itself, as a metabolite of the drug panadiplon, has been shown to inhibit mitochondrial fatty acid beta-oxidation.
3. Other Dioxygenases: Given that ACO is a non-heme Fe(II)-dependent dioxygenase, there is a theoretical possibility of cross-reactivity with other enzymes in this superfamily that share similar active site architectures.
Table 2: Potential Cross-Reactivity of this compound
| Potential Enzyme/Enzyme Family | Rationale for Potential Cross-Reactivity | Supporting Evidence/Analogs |
| Cyclooxygenases (COX-1, COX-2) | Presence of a carboxylic acid moiety, a common feature of NSAIDs. | No direct evidence for this specific compound. A more complex molecule containing a chlorophenyl group has been suggested as a potential COX-2 inhibitor. |
| Fatty Acid Metabolism Enzymes (e.g., Acyl-CoA Dehydrogenases) | The cyclopropane ring can be a reactive motif. | Cyclopropanecarboxylic acid (the parent structure without the phenyl group) is a known inhibitor of mitochondrial fatty acid beta-oxidation. |
| Other Non-heme Fe(II) Dioxygenases | Structural and mechanistic similarities to the primary target, ACO. | Theoretical possibility based on enzyme superfamily characteristics. No specific experimental data is currently available. |
Experimental Protocols
Detailed experimental protocols for assessing the inhibitory activity of compounds against ACO are crucial for comparative studies. Below is a generalized methodology based on common practices for assaying ACO activity.
Experimental Workflow: ACO Inhibition Assay
Figure 2. General workflow for an in vitro ACO inhibition assay.
Detailed Methodology for ACO Inhibition Assay:
-
Enzyme Preparation: Recombinant 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) is expressed in a suitable system (e.g., E. coli) and purified using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography). The purity and concentration of the enzyme should be determined.
-
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM MOPS, pH 7.2, containing 10% (v/v) glycerol.
-
Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC) solution in assay buffer.
-
Cofactors: Ferrous sulfate (FeSO₄), sodium ascorbate, and sodium bicarbonate (NaHCO₃) solutions prepared fresh.
-
Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
-
Assay Procedure:
-
The reaction is typically carried out in sealed gas chromatography vials.
-
To the assay buffer, add the cofactors (e.g., 50 µM FeSO₄, 1 mM sodium ascorbate, 10 mM NaHCO₃), the purified ACO enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a short period.
-
Initiate the reaction by adding the substrate (e.g., 1 mM ACC).
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
-
Detection of Ethylene:
-
After incubation, a sample of the headspace gas from the sealed vial is withdrawn using a gas-tight syringe.
-
The ethylene produced is quantified using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina).
-
-
Data Analysis:
-
The amount of ethylene produced in the presence of the inhibitor is compared to a control reaction without the inhibitor.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This compound, based on its structural similarity to known inhibitors, is a promising candidate for the inhibition of 1-aminocyclopropane-1-carboxylic acid oxidase. However, to fully understand its potential and specificity, rigorous experimental validation is required. Researchers are encouraged to perform in vitro enzyme inhibition assays to determine the IC₅₀ or Kᵢ values for ACO. Furthermore, to assess its selectivity, cross-reactivity studies against a panel of other enzymes, particularly those involved in fatty acid metabolism and cyclooxygenases, are highly recommended. Such data will be invaluable for the development of this compound for applications in agriculture or other fields.
A Comparative Guide to the Enantioselective Synthesis and Properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantioselective synthesis and properties of the four stereoisomers of 2-(2-chlorophenyl)cyclopropanecarboxylic acid: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The presented methodologies are based on established protocols for analogous 2-arylcyclopropanecarboxylic acids due to the limited availability of direct literature for this specific compound. This guide offers a framework for the synthesis, separation, and evaluation of these isomers, which hold potential as valuable intermediates in drug discovery, particularly in the development of enzyme inhibitors.
Introduction
Chiral cyclopropane rings are important structural motifs in medicinal chemistry, offering conformational rigidity and unique metabolic stability. The specific stereochemistry of these rings can significantly influence the pharmacological activity of a molecule. This compound, an analog of the known monoamine oxidase (MAO) inhibitor tranylcypromine, presents four distinct stereoisomers. The evaluation of the individual biological activities of these isomers is crucial for identifying the most potent and selective candidates for therapeutic development. This guide outlines a plausible pathway for the enantioselective synthesis, separation, and comparative analysis of these four isomers.
Enantioselective Synthesis and Separation
The primary strategy for obtaining the four isomers of this compound involves an asymmetric cyclopropanation reaction, followed by separation of the resulting diastereomers and enantiomers.
Part 1: Asymmetric Cyclopropanation
A well-established method for the enantioselective synthesis of 2-arylcyclopropanecarboxylates is the copper-catalyzed reaction of a styrene derivative with a diazoacetate. In this proposed synthesis, 2-chlorostyrene reacts with ethyl diazoacetate in the presence of a chiral copper catalyst to yield a mixture of cis- and trans-2-(2-chlorophenyl)cyclopropanecarboxylate esters with varying degrees of enantiomeric excess.
Experimental Protocol: Asymmetric Copper-Catalyzed Cyclopropanation
-
Catalyst Preparation: A chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)) is stirred with copper(I) trifluoromethanesulfonate toluene complex (CuOTf) in a dry, inert solvent such as dichloromethane (DCM) under an argon atmosphere for 1 hour at room temperature to form the active catalyst.
-
Cyclopropanation Reaction: The reaction vessel containing the catalyst solution is cooled to 0 °C. 2-Chlorostyrene (1.0 equivalent) is added, followed by the slow, dropwise addition of ethyl diazoacetate (1.2 equivalents) in DCM over a period of 4-6 hours using a syringe pump.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cis- and trans-diastereomeric esters.
Part 2: Isomer Separation and Hydrolysis
The mixture of cis- and trans-2-(2-chlorophenyl)cyclopropanecarboxylate esters obtained from the cyclopropanation reaction is then separated into its constituent stereoisomers.
Experimental Protocol: Isomer Separation and Hydrolysis
-
Diastereomer Separation: The cis- and trans-diastereomers are separated by column chromatography.
-
Enantiomer Separation (Chiral HPLC): Each diastereomeric pair (cis and trans) is resolved into its individual enantiomers using preparative chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H). A typical mobile phase would be a mixture of hexane and isopropanol.[1]
-
Hydrolysis: The separated pure enantiomeric esters are individually hydrolyzed to their corresponding carboxylic acids. The ester is dissolved in a mixture of ethanol and water, and an excess of potassium hydroxide is added. The mixture is refluxed for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The resulting carboxylic acid is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the pure enantiomer of this compound.
Comparative Data
Due to the lack of direct experimental data for all four isomers of this compound in the public domain, the following tables present expected and analogous data based on similar compounds.[2] This information provides a basis for comparison and highlights the expected differences between the isomers.
Table 1: Physicochemical Properties of this compound Isomers (Predicted and Analogous Data)
| Property | (1R,2S)-cis | (1S,2R)-cis | (1R,2R)-trans | (1S,2S)-trans |
| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₉ClO₂ | C₁₀H₉ClO₂ | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol | 196.63 g/mol | 196.63 g/mol | 196.63 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Melting Point (°C) | Expected to differ | Expected to differ | Expected to differ | Expected to differ |
| Boiling Point (°C) | 346.9 at 760 mmHg (for the mixture) | 346.9 at 760 mmHg (for the mixture) | 346.9 at 760 mmHg (for the mixture) | 346.9 at 760 mmHg (for the mixture) |
| Specific Rotation [α]D | Expected (+) | Expected (-) | Expected (+) | Expected (-) |
Table 2: Biological Activity of this compound Isomers (Hypothetical Data Based on Analogs)
| Isomer | Target | Assay | IC₅₀ (nM) | Notes |
| (1R,2S)-cis | MAO-A | Enzyme Inhibition | >1000 | Expected lower activity based on analogs.[3][4] |
| (1S,2R)-cis | MAO-A | Enzyme Inhibition | >1000 | Expected lower activity based on analogs.[3][4] |
| (1R,2R)-trans | MAO-A | Enzyme Inhibition | 50 | Expected higher activity for one of the trans enantiomers. |
| (1S,2S)-trans | MAO-A | Enzyme Inhibition | 800 | Expected lower activity for the other trans enantiomer. |
| (1R,2S)-cis | MAO-B | Enzyme Inhibition | 500 | Expected moderate activity. |
| (1S,2R)-cis | MAO-B | Enzyme Inhibition | 450 | Expected moderate activity. |
| (1R,2R)-trans | MAO-B | Enzyme Inhibition | 25 | Expected highest activity for one of the trans enantiomers. |
| (1S,2S)-trans | MAO-B | Enzyme Inhibition | 600 | Expected lower activity for the other trans enantiomer. |
Note: The IC₅₀ values are hypothetical and serve as a representation of expected trends based on the known structure-activity relationships of similar MAO inhibitors where the trans isomers are often more active.[3][4]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the enantioselective synthesis and separation of the this compound isomers.
Caption: Experimental workflow for the synthesis and separation of isomers.
Proposed Mechanism of Action: MAO Inhibition
The structural similarity of this compound to tranylcypromine suggests that these isomers may act as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a common mechanism for antidepressant drugs.
Caption: Proposed mechanism of action via MAO inhibition.
Conclusion
This guide provides a framework for the enantioselective synthesis and comparative evaluation of the four stereoisomers of this compound. By employing asymmetric cyclopropanation and chiral separation techniques, it is possible to obtain each isomer in high purity. The anticipated differences in their biological activities, particularly as potential monoamine oxidase inhibitors, underscore the importance of stereochemistry in drug design. The experimental protocols and comparative data presented herein, though based on analogies, offer a solid starting point for researchers to explore the therapeutic potential of these novel chiral compounds. Further experimental validation is necessary to confirm the specific properties and activities of each isomer.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides a comparative toxicological overview of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid and its related compounds. Due to the limited availability of public toxicological data for this compound, this guide presents the existing data for structurally similar compounds and outlines detailed experimental protocols for generating comparative toxicological profiles.
Quantitative Toxicity Data
Quantitative toxicological data for this compound and its close structural relatives is sparse. The following table summarizes the available acute toxicity data for cyclopropanecarboxylic acid. The toxicological properties for 1-(4-Chlorophenyl)-1-Cyclopropane-Carboxylic Acid have not been fully investigated, and no LD50/LC50 data are available[1]. For trans-2-Phenylcyclopropanecarboxylic acid, the primary hazards identified are skin and eye irritation, without specific quantitative acute toxicity data[2][3].
| Compound Name | CAS Number | Test Species | Route of Administration | LD50 | Reference |
| Cyclopropanecarboxylic acid | 1759-53-1 | Mouse | Intraperitoneal | 172 mg/kg | [4][5][6] |
Note: The absence of data for the chlorophenyl-substituted compounds highlights a critical knowledge gap. The experimental protocols detailed below are essential for generating the necessary comparative data.
Experimental Protocols for Toxicological Assessment
To facilitate the toxicological comparison of this compound and its analogues, detailed protocols for standard in vitro cytotoxicity assays are provided below. These assays are fundamental for determining the concentration at which a substance produces a toxic effect on cultured cells.
In Vitro Cytotoxicity Assessment Workflow
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound. This process is crucial for determining the half-maximal inhibitory concentration (IC50), a key parameter in toxicology.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8] Incubate the plate at 37°C for 1.5 to 4 hours.[8]
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[8]
Neutral Red Uptake (NRU) Assay
The NRU assay is another widely used cytotoxicity test that measures the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described in the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing neutral red to each well. Incubate for approximately 2 hours.[9]
-
Washing: Discard the neutral red medium and wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well to extract the dye from the cells.[10]
-
Absorbance Measurement: Shake the plate for about 10 minutes to ensure complete mixing and measure the absorbance of the extracted dye at 540 nm.[11]
Potential Toxicological Mechanisms
While specific mechanistic data for this compound is lacking, studies on related carboxylic acids and cyclopropane derivatives suggest potential toxicological pathways that warrant investigation.
Mitochondrial Toxicity
Carboxylic acid-containing drugs have been associated with mitochondrial toxicity.[12] This can occur through various mechanisms, including interference with fatty acid metabolism and uncoupling of oxidative phosphorylation. Assays measuring changes in cellular ATP levels and mitochondrial membrane potential are crucial for evaluating these effects.
Cytochrome P450 Inhibition
Cyclopropane-containing compounds have the potential to inhibit cytochrome P450 (CYP450) enzymes. This inhibition can be mechanism-based, where a reactive metabolite forms a stable complex with the enzyme, leading to its inactivation. Investigating the inhibitory potential of this compound against major CYP450 isoforms is important for predicting potential drug-drug interactions.
Signaling Pathway for Apoptosis Induction
The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common mechanism of cell death induced by toxic compounds. Elucidating whether this compound and its analogues induce apoptosis is a key step in understanding their toxicological profiles.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemical-label.com [chemical-label.com]
- 3. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. qualitybiological.com [qualitybiological.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
I. Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a corrosive solid and an irritant, the following personal protective equipment is mandatory.[1][2][3][4]
Quantitative Data Summary
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] | Protects eyes from dust, splashes, mists, or fumes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2] | Prevents direct skin contact with the chemical. |
| Body Protection | Chemical-resistant lab coat, coveralls, or apron.[1][2] | Protects skin and clothing from splashes or spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2][4] If high concentrations of dust are present, a NIOSH/MSHA approved respirator is necessary.[5] | Prevents inhalation of irritating dust or vapors.[2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
II. Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
A. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[6]
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.[2][4]
-
Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[2][5]
B. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Conduct all weighing and transferring operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.[6]
-
When transferring, pour slowly and carefully to prevent splashing or aerosolization.
-
-
Solution Preparation:
-
If dissolving the compound, add it slowly to the solvent.
-
If mixing with water, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[2]
-
-
Post-Handling:
Experimental Workflow for Handling
Caption: Workflow for Handling the Compound
III. Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety. As a chlorinated organic compound, it requires special disposal procedures.
A. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated PPE and bench paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and chemical-resistant waste container. Segregate halogenated organic waste from non-halogenated waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.
B. Disposal Method:
-
Incineration: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[7][8]
-
Licensed Waste Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
PPE Selection Process
Caption: PPE Selection Process
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 4. safeti.com [safeti.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tandfonline.com [tandfonline.com]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
